molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

Katalognummer: B508111
CAS-Nummer: 438229-01-7
Molekulargewicht: 261.32g/mol
InChI-Schlüssel: CMIJPLZEWJHJBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid is a synthetic small molecule that incorporates a 1,2,4-triazole moiety fused with an adamantane scaffold. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key molecular interactions with biological targets . This makes triazole-containing compounds a subject of significant interest in the development of novel therapeutic agents. For instance, research into structurally similar 1,2,4-triazole-based molecular hybrids has demonstrated their potential as antistaphylococcal agents, with some derivatives acting through the inhibition of bacterial DNA gyrase . Furthermore, the adamantane group is a robust, lipophilic cage structure that can enhance a compound's ability to penetrate cell membranes and improve metabolic stability . The specific structural features of (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid, combining these two pharmacologically relevant motifs, make it a valuable building block or intermediate for researchers working in antimicrobial discovery and the synthesis of other complex chemical entities for various investigative applications.

Eigenschaften

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJPLZEWJHJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (3-Triazol-1-yl-adamantan-1-yl)-acetic acid (CAS 438229-01-7): Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid, a unique molecule combining the rigid adamantane scaffold with a versatile triazole moiety. While specific research on this compound is limited, this document synthesizes available data and draws logical inferences from structurally related compounds to offer insights into its properties, potential synthesis, and areas of therapeutic interest.

Chemical Identity and Physicochemical Properties

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon, which is often incorporated into drug molecules to enhance their therapeutic index. The addition of a 1,2,4-triazole ring and an acetic acid group introduces functionalities that can modulate its biological activity and pharmacokinetic properties.

Table 1: Physicochemical Properties of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid

PropertyValueSource
CAS Number 438229-01-7PubChem[1]
Molecular Formula C₁₄H₁₉N₃O₂PubChem[1]
Molecular Weight 261.32 g/mol PubChem[1]
IUPAC Name 2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acidPubChem[1]
Computed XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: Experimental data such as melting point, boiling point, and solubility are not publicly available at the time of this writing. The information above is based on computed properties.

Caption: 2D structure of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.

Proposed Synthesis Pathway

While a specific synthesis for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid is not detailed in the literature, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as 3-(Azol-1-yl)-1-adamantanecarboxylic acids.[2] The proposed pathway involves the reaction of a suitable adamantane precursor with 1,2,4-triazole.

synthesis_workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Hydroxy-1-adamantaneacetic acid 3-Hydroxy-1-adamantaneacetic acid Sulfuric Acid (catalyst and solvent) Sulfuric Acid (catalyst and solvent) 3-Hydroxy-1-adamantaneacetic acid->Sulfuric Acid (catalyst and solvent) 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Sulfuric Acid (catalyst and solvent) Heating Heating Sulfuric Acid (catalyst and solvent)->Heating (3-Triazol-1-yl-adamantan-1-yl)-acetic acid (3-Triazol-1-yl-adamantan-1-yl)-acetic acid Heating->(3-Triazol-1-yl-adamantan-1-yl)-acetic acid

Caption: Proposed synthesis workflow for the target compound.

Rationale behind Experimental Choices:
  • Starting Material : 3-Hydroxy-1-adamantaneacetic acid is a logical precursor, providing the adamantane-acetic acid backbone. The hydroxyl group at the 3-position is a suitable leaving group for nucleophilic substitution by the triazole.

  • Reagent : 1,2,4-Triazole acts as the nucleophile, displacing the hydroxyl group (or a protonated intermediate) on the adamantane cage.

  • Catalyst and Solvent : Concentrated sulfuric acid serves a dual purpose. It acts as a catalyst by protonating the hydroxyl group of the adamantane derivative, making it a better leaving group (water). It also serves as the solvent for the reaction.[2]

  • Reaction Conditions : Heating is likely required to overcome the activation energy for the nucleophilic substitution on the sterically hindered adamantane core.

Potential Biological Applications

The unique structural combination of an adamantane cage and a triazole ring suggests several potential areas for therapeutic investigation.

  • Antiviral Activity : Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral agents, primarily against the influenza A virus.[3] The triazole moiety is also a common feature in many antifungal and antiviral drugs.[4] The combination of these two pharmacophores in "(3-Triazol-1-yl-adamantan-1-yl)-acetic acid" makes it a candidate for screening against a range of viruses.

  • Anticancer Activity : The adamantane scaffold has been incorporated into various anticancer agents.[3] For instance, adaphostin, a tyrosine kinase inhibitor, contains an adamantyl group and has shown anti-proliferative activity in several cancer cell lines.[3] Triazole derivatives have also demonstrated significant antitumor properties.[5] Therefore, this compound warrants investigation for its potential as an anticancer agent.

  • Antimicrobial and Antifungal Activity : Both adamantane and triazole moieties are known to be present in compounds with antibacterial and antifungal properties.[3][4] The lipophilic nature of the adamantane group can facilitate membrane transport, while the triazole ring can interact with key microbial enzymes.

Experimental Protocols

The following is a proposed, step-by-step methodology for the synthesis of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid based on related literature.[2]

Synthesis of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-1-adamantaneacetic acid (1 equivalent).

  • Addition of Reagents : Carefully add an excess of 1,2,4-triazole (e.g., 3-5 equivalents) to the flask.

  • Solvent and Catalyst : Slowly add concentrated sulfuric acid to the mixture under constant stirring in an ice bath to control the initial exothermic reaction. The sulfuric acid will act as both the solvent and the catalyst.

  • Reaction : Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours (e.g., 6-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation : Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates out.

  • Isolation : Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a compound of significant interest due to its hybrid structure, which combines the favorable pharmacokinetic properties of the adamantane scaffold with the versatile biological activity of the triazole ring. While direct experimental data on this specific molecule is scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthesis offers a viable route for its preparation, enabling further investigation into its potential as a therapeutic agent in antiviral, anticancer, and antimicrobial applications. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

References

  • PubChem. (3-[1][2][5]Triazol-1-yl-adamantan-1-yl)-acetic acid. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

  • Google Patents. (2005).
  • Kalinina, I. V., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules. [Link]

  • Google Patents. (1985). EP0152229B1 - A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes.
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  • Tan, A. (2022). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. ResearchGate. [Link]

  • Samelyuk, Y. G., & Filyuk, O. V. (2019). Synthesis, physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters. * Zaporozhye Medical Journal*. [Link]

  • AERU. (n.d.). 1H-1,2,4-triazol-1-ylacetic acid (Ref: CGA 142856). University of Hertfordshire. [Link]

  • Google Patents. (2019). US10364229B2 - Crystalline substituted 5-fluoro-1H-pyrazolopyridines and process for preparing.
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  • PubChem. 2-(1H-1,2,3-triazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Pinyacha, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. [Link]

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Sources

The Adamantane-Triazole Conjugate: A Technical Guide to Unlocking a New Frontier in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic conjugation of adamantane and triazole moieties represents a powerful approach in modern medicinal chemistry, creating hybrid molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the rationale, synthesis, and diverse therapeutic potential of adamantane-triazole conjugates. We will dissect their activity across key areas including neurodegenerative disease, cancer, and infectious diseases, grounding the discussion in mechanistic insights and quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds, offering a practical framework for researchers in the field.

Introduction: The Rationale for a Powerful Partnership

The principle of molecular hybridization—linking two or more pharmacophores to create a single molecule with an enhanced or novel biological profile—is the cornerstone of adamantane-triazole conjugate design. The synergy between the adamantane cage and the triazole ring is not coincidental; it is a deliberate fusion of unique and complementary chemical properties.

  • The Adamantane Moiety: A Lipophilic Anchor Adamantane is a rigid, bulky, and highly lipophilic polycyclic alkane. Its cage-like structure is not merely a passive scaffold; it actively influences the properties of the conjugate. This lipophilicity can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for neuroactive drugs.[1][2] Historically, adamantane derivatives like amantadine and rimantadine have been utilized as antiviral agents, establishing the therapeutic precedent for this unique chemical entity.[3][4]

  • The Triazole Ring: A Versatile Linker and Pharmacophore The five-membered heterocyclic triazole ring, existing as either a 1,2,3- or 1,2,4-isomer, is a privileged structure in medicinal chemistry.[5] It is recognized for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[6] The triazole ring is more than just a linker; it is a bioisostere for other functional groups and an active contributor to the molecule's overall pharmacological profile.[7]

By conjugating these two moieties, chemists aim to create novel molecules with improved pharmacokinetics and unique pharmacodynamics, capable of interacting with biological targets in ways that neither component could achieve alone.

Synthesis of Adamantane-Triazole Conjugates: The Power of "Click" Chemistry

The most prevalent and efficient method for synthesizing 1,2,3-triazole-adamantane conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8] This reaction is highly regioselective, proceeding under mild conditions with high yields, making it ideal for medicinal chemistry applications.

The general workflow involves the synthesis of an adamantane-bearing azide or alkyne, which is then reacted with a corresponding triazole precursor.

G cluster_0 Adamantane Precursors cluster_1 Triazole Precursors Adamantane_Alkyne Adamantane-Alkyne CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Adamantane_Alkyne->CuAAC Reacts with Adamantane_Azide Adamantane-Azide Adamantane_Azide->CuAAC Reacts with Aryl_Azide Aryl/Alkyl-Azide Aryl_Azide->CuAAC Aryl_Alkyne Aryl/Alkyl-Alkyne Aryl_Alkyne->CuAAC Conjugate Adamantane-1,2,3-Triazole Conjugate CuAAC->Conjugate Forms

Figure 1: General synthetic workflow for Adamantane-1,2,3-Triazole Conjugates via CuAAC.

A Spectrum of Biological Activity

Adamantane-triazole conjugates have demonstrated promising activity in a multitude of therapeutic areas.

Neuroprotective Activity: A Multi-Target Approach to Alzheimer's Disease

A significant area of investigation for these conjugates is in the treatment of neurodegenerative disorders like Alzheimer's disease (AD). The multifactorial nature of AD necessitates a multi-target-directed ligand (MTDL) strategy, for which adamantane-triazole conjugates are well-suited.[1]

Mechanism of Action: Certain triazole-bridged aryl adamantane analogs have shown potent, multi-faceted activity.[1] They can act as:

  • Cholinesterase Inhibitors: By inhibiting acetylcholinesterase (AChE), they increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing AD symptoms.

  • NMDA Receptor Antagonists: Overactivation of the N-methyl-D-aspartate (NMDA) receptor by glutamate leads to excitotoxicity and neuronal cell death.[4] Adamantane-triazole conjugates can block this receptor, offering a neuroprotective effect.[1]

  • Amyloid-beta (Aβ) Aggregation Inhibitors: The accumulation of Aβ plaques is a hallmark of AD. These conjugates have been shown to inhibit this aggregation process.[1]

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Outcomes AC Adamantane-Triazole Conjugate AChE Acetylcholinesterase (AChE) AC->AChE Inhibits NMDA NMDA Receptor Overactivation AC->NMDA Antagonizes Abeta Amyloid-Beta Aggregation AC->Abeta Inhibits Neurotransmission Improved Cholinergic Neurotransmission AChE->Neurotransmission Neuroprotection Reduced Excitotoxicity & Neuroprotection NMDA->Neuroprotection Plaque Decreased Plaque Formation Abeta->Plaque

Figure 2: Multi-target mechanism of adamantane-triazole conjugates in Alzheimer's Disease.

Quantitative Data Summary:

Compound IDTargetIC50 (µM)Source
Analog 32Acetylcholinesterase (AChE)0.086[1]
Analog 33Acetylcholinesterase (AChE)0.135[1]
Analog 32NMDA Receptor3.00[1]
Analog 33NMDA Receptor2.86[1]

These compounds also demonstrated good blood-brain barrier permeability in a PAMPA assay and improved cognitive and spatial memory in in vivo rat models.[1]

Anticancer Activity: Inducing DNA Damage and Apoptosis

Adamantane-triazole conjugates have emerged as a promising class of anticancer agents.[9][10][11] Their planar structures can facilitate intercalation into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[12]

Mechanism of Action: Some novel gefitinib-conjugated 1,2,3-triazole derivatives have been shown to:

  • Induce DNA Damage: They significantly upregulate the expression of γ-H2AX, a marker of DNA double-strand breaks.[12]

  • Inhibit DNA Repair: These compounds can reduce the levels of PARP, an enzyme crucial for DNA damage repair, thus potentiating their cytotoxic effects.[12]

  • Inhibit Tumor Cell Migration and Invasion: This is a critical aspect of preventing metastasis.[12]

Quantitative Data Summary:

Compound IDCell LineIC50 (µM)Source
Gefitinib-Triazole ConjugateHepG2 (Liver Cancer)3.08 ± 0.37[12]
Gefitinib-Triazole ConjugateHepG2 (Liver Cancer)3.60 ± 0.53[12]
Tetrahydrocurcumin-Triazole (4g)HCT-116 (Colon Cancer)1.09 ± 0.17[13]
Adamantane-Thiazole (5a, 5b, 5c)HepG-2, MCF-7< 25[10]
Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority, and adamantane-triazole conjugates have shown significant potential in this area.[5][9][14][15]

Mechanism of Action: While the exact mechanisms are still under investigation, it is hypothesized that the lipophilic adamantane group facilitates the penetration of the microbial cell wall, allowing the triazole moiety to interfere with essential cellular processes.

Quantitative Data Summary:

Compound IDOrganismMIC (µg/mL)Source
Adamantane-Triazole ThiolS. aureus15.6[14]
Adamantane-Triazole ThiolP. aeruginosa62.5[14]
Adamantane-Triazole ThiolC. albicans31.25[14]
Other Notable Activities
  • Antiviral Activity: Building on the legacy of amantadine, novel conjugates are being explored for their antiviral properties against a range of viruses, including influenza and SARS-CoV-2.[6][16][17][18] The proposed mechanism for some triazoles against SARS-CoV-2 involves interaction with the spike protein, which may induce conformational changes that prevent viral entry into host cells.[17]

  • Enzyme Inhibition: Adamantane-triazole derivatives have been identified as potent inhibitors of various enzymes, including α-glucosidase (relevant for type 2 diabetes)[8], and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for obesity and metabolic syndrome.[3][19][20]

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized adamantane-triazole conjugates.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the adamantane-triazole conjugates in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat cells with Adamantane-Triazole Conjugates Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT Assay to determine in vitro anticancer activity.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves challenging the bacteria with serial dilutions of the test compound in a liquid nutrient medium.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the adamantane-triazole conjugates in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

Future Perspectives and Challenges

The field of adamantane-triazole conjugates is ripe with opportunity. Future research should focus on:

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of these compounds in animal models.[1]

  • Mechanism of Action Elucidation: Further investigation is needed to fully understand the molecular targets and signaling pathways modulated by these conjugates.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the adamantane and triazole scaffolds will help in optimizing the potency and selectivity of these compounds.[8]

  • Formulation and Drug Delivery: Developing suitable formulations to improve the bioavailability and targeted delivery of these lipophilic compounds will be crucial for their clinical translation.

Conclusion

Adamantane-triazole conjugates represent a versatile and powerful platform for the development of novel therapeutic agents. Their unique physicochemical properties and broad spectrum of biological activities, ranging from neuroprotection to anticancer and antimicrobial effects, underscore their immense potential. The synthetic accessibility via click chemistry, combined with promising in vitro and in vivo data, positions these hybrid molecules as exciting leads for future drug discovery and development endeavors. This guide has provided a comprehensive overview of their potential, grounded in scientific evidence and practical methodologies, to empower researchers to further explore and unlock the full therapeutic value of this remarkable class of compounds.

References

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  • Various Authors. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Medical Research.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. Available at: [Link]

  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. Available at: [Link]

  • Sirakanyan, S. N., et al. (2024). New triazole-based hybrids as neurotropic agents. RSC Advances. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][9][12] and[1][8][9]-triazoles. Current Organic Synthesis. Available at: [Link]

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discovery and synthesis of novel adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Adamantane Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of adamantane chemistry. We will explore the foundational principles that make adamantane a privileged scaffold in medicinal chemistry, delve into the strategic rationale behind its use in drug design, and provide detailed methodologies for its synthesis and functionalization. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications.

The Adamantane Scaffold: A Diamondoid Foundation for Drug Discovery

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its unique structural and physicochemical properties. First discovered in petroleum in 1933, its practical synthesis was not achieved until 1957 by Paul von Ragué Schleyer, a development that catalyzed decades of research into its chemical potential.[1][2][3] The name "adamantane" is derived from the Greek adamantinos, meaning "like diamond," a nod to its rigid, strain-free structure, which is a subsection of the diamond crystal lattice.[1][2]

This diamondoid architecture consists of three fused cyclohexane rings in a chair conformation, resulting in a highly symmetrical (Td point group), cage-like molecule.[2] This structure imparts several key properties that are highly advantageous in drug design:

  • High Lipophilicity: The dense hydrocarbon framework makes adamantane exceptionally lipophilic. The incorporation of an adamantyl group can increase the partition coefficient (logP) of a molecule, enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB).[4][5]

  • Metabolic Stability: The rigid, sterically bulky cage can act as a shield for adjacent functional groups, protecting them from enzymatic degradation and thereby increasing the metabolic half-life of a drug.[5]

  • Three-Dimensionality: In an era where many drug candidates are "flat" aromatic compounds, adamantane provides a well-defined, three-dimensional scaffold. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions with the complex, three-dimensional binding sites of biological targets like enzymes and ion channels.[3][5]

The adamantane cage features two distinct types of C-H bonds: four equivalent tertiary bonds at the "bridgehead" positions and six equivalent secondary (methylene) bonds.[2] The bridgehead C-H bonds are more reactive, making them the primary sites for initial functionalization.

Caption: Structure of Adamantane, highlighting bridgehead (blue) and methylene (yellow) carbons.

Synthetic Strategies: From Core Scaffold to Functional Derivatives

The accessibility of adamantane via Schleyer's synthesis paved the way for extensive exploration of its derivatization.[1] Synthetic strategies range from the initial formation of the cage itself to highly selective C-H functionalization.

The Schleyer Synthesis: Crafting the Adamantane Core

The most practical and widely used laboratory synthesis involves the Lewis acid-catalyzed rearrangement of dicyclopentadiene. This method provides an affordable and scalable source of the adamantane core.[1]

Causality in the Workflow: The process begins with the hydrogenation of dicyclopentadiene to yield its saturated analog, tetrahydrodicyclopentadiene. This initial step is crucial because the subsequent rearrangement requires an alkane precursor. The key transformation is the isomerization driven by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid facilitates a series of carbocation-mediated hydride and alkyl shifts, a complex cascade that thermodynamically favors the formation of the exceptionally stable, strain-free adamantane cage.

Schleyer_Synthesis Start Dicyclopentadiene Step1 Hydrogenation (e.g., PtO₂, H₂) Start->Step1 Intermediate Tetrahydrodicyclopentadiene (endo-Tricyclo[5.2.1.0²,⁶]decane) Step1->Intermediate Step2 Lewis Acid Isomerization (e.g., AlCl₃) Intermediate->Step2 End Adamantane Step2->End

Caption: The Schleyer synthesis workflow for producing adamantane.

Bridgehead Functionalization: The Gateway to Adamantane Derivatives

Direct functionalization of the adamantane core is the most common route to its derivatives. The tertiary C-H bonds at the bridgehead positions are significantly more reactive towards radical and electrophilic substitution than the secondary positions.

A cornerstone reaction is the direct bromination of adamantane to yield 1-bromoadamantane. This derivative is a versatile intermediate that can be converted into a wide array of other functionalized adamantanes (e.g., amines, alcohols, carboxylic acids) via nucleophilic substitution, making it a pivotal starting material in adamantane chemistry.

Experimental Protocol: Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine HCl)

This two-step protocol describes the synthesis of the antiviral drug amantadine, starting from adamantane. It is a self-validating system where the successful isolation and characterization of the intermediate (1-bromoadamantane) confirms the viability of the first step before proceeding.

Step 1: Synthesis of 1-Bromoadamantane

  • Reagents & Setup:

    • Adamantane (1.0 eq)

    • Anhydrous Bromine (Br₂) (3.0 eq)

    • Anhydrous Aluminum Bromide (AlBr₃) (0.1 eq, catalyst)

    • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas trap (to neutralize HBr byproduct with NaOH solution).

    • Safety: Conduct in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate PPE.

  • Procedure:

    • To a solution of adamantane in a minimal amount of anhydrous cyclohexane (optional, can be run neat), add the AlBr₃ catalyst.

    • Slowly add bromine to the mixture at room temperature. The reaction is exothermic.

    • Once the addition is complete, gently heat the mixture to reflux (approx. 60-70°C) for 4-6 hours. The causality here is that heating is required to initiate the reaction, but excessive temperature can lead to polysubstitution.

    • Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until adamantane is consumed.

    • Cool the reaction mixture to room temperature. Carefully quench the excess bromine by slowly adding an aqueous solution of sodium bisulfite until the red-brown color disappears.

    • Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane). Shake and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • The crude product can be purified by sublimation or recrystallization from methanol to yield 1-bromoadamantane as a white crystalline solid.

    • Validation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. A successful synthesis should yield a product with a melting point of 116-118°C.

Step 2: Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine HCl)

  • Reagents & Setup:

    • 1-Bromoadamantane (1.0 eq)

    • Acetonitrile (solvent)

    • Urea (1.2 eq) or Formamide

    • Concentrated Sulfuric Acid (catalyst)

    • Sodium Hydroxide (for basification)

    • Diethyl ether (for extraction)

    • Hydrochloric Acid (for salt formation)

  • Procedure (Ritter Reaction):

    • Dissolve 1-bromoadamantane in acetonitrile.

    • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath. This generates the adamantyl carbocation, the key reactive species.

    • Add urea to the mixture and stir at room temperature for 24 hours. The nitrogen atom of acetonitrile acts as a nucleophile, attacking the carbocation, followed by hydrolysis to the amine.

    • Pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to a pH > 12 to deprotonate the ammonium salt and liberate the free amine.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-aminoadamantane.

  • Purification & Salt Formation:

    • Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-aminoadamantane hydrochloride as a white crystalline powder.

    • Validation: Confirm the final product's identity and purity via NMR spectroscopy and comparison to reference standards.

Therapeutic Applications and Novel Derivatives

The adamantane scaffold is a component of several clinically approved drugs and a focal point for the discovery of new therapeutic agents.[4] Its derivatives have shown a wide spectrum of biological activities.[4][6]

Drug NameAdamantane DerivativeTherapeutic ClassMechanism of Action
Amantadine 1-AminoadamantaneAntiviral, Anti-ParkinsonianBlocks the M2 proton channel of the influenza A virus; also promotes dopamine release.[2]
Rimantadine α-Methyl-1-adamantanemethylamineAntiviralA more potent M2 proton channel inhibitor than amantadine.
Memantine 1-Amino-3,5-dimethyladamantaneAlzheimer's DiseaseUncompetitive antagonist of the NMDA receptor, protecting against excitotoxicity.[2]
Vildagliptin (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrileAntidiabeticInhibitor of dipeptidyl peptidase-4 (DPP-4), increasing incretin levels.[3][4]
Saxagliptin (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrileAntidiabeticCovalently binds to and inhibits the DPP-4 enzyme.[2][3]
Adapalene 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acidAnti-acneA third-generation topical retinoid with anti-inflammatory properties.[4]
Overcoming Drug Resistance: The Next Generation of Adamantane Antivirals

Widespread resistance to amantadine and rimantadine has severely limited their clinical use against influenza.[7] This has spurred research into novel derivatives designed to circumvent resistance mechanisms. For instance, the synthesis of chiral adamantane derivatives fused with piperidinone skeletons has yielded compounds with high potency against rimantadine-resistant influenza A strains.[7] This exemplifies a key strategy in modern drug discovery: using the adamantane core as a foundation upon which to build more complex molecules with improved activity profiles.

M2_Channel_Block cluster_Virus Influenza Virus Envelope cluster_Drug M2_Channel M2 Proton Channel (Pore) Protons_in H⁺ (Viral interior) M2_Channel->Protons_in Prevents Uncoating Amantadine Amantadine Block Blockage Protons_out H⁺ (Low pH exterior) Protons_out->M2_Channel Influx Block->M2_Channel

Caption: Amantadine physically blocks the M2 proton channel, inhibiting viral replication.

Recent Advances in Antimicrobial and Anticancer Agents

Research has expanded beyond antiviral and neurological applications. Recent studies have demonstrated that novel adamantane derivatives, such as Schiff bases and hydrazide-hydrazones, possess significant antimicrobial activity.[4] For example, certain derivatives show potent activity against Gram-positive bacteria like S. epidermidis and fungi like C. albicans.[4] This activity is often attributed to the increased lipophilicity conferred by the adamantane moiety, which may facilitate interaction with and disruption of microbial cell membranes.[4]

In oncology, adamantane-based compounds are being explored as inhibitors of tyrosine kinases, inducers of apoptosis, and DNA intercalating agents. Their rigid structure is ideal for designing molecules that fit into specific enzymatic clefts, offering a promising avenue for the development of targeted cancer therapies.

Table 2: Antimicrobial Activity of Novel Adamantane Hydrazide-Hydrazone Derivatives

Compound IDTarget OrganismMIC (µg/mL)
Derivative 9 S. epidermidis ATCC 1222862.5
Derivative 14 S. aureus ATCC 25923125
Derivative 15 C. albicans ATCC 1023162.5
Derivative 19 E. faecalis ATCC 29212250
(Data synthesized from representative findings in recent literature[4])

Conclusion and Future Perspectives

From its initial discovery in crude oil to its central role in FDA-approved drugs, adamantane has proven to be an exceptionally valuable scaffold in chemical and pharmaceutical sciences. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize drug candidates. The historical success of amantadine and memantine has paved the way for a new generation of derivatives targeting a diverse range of diseases, from diabetes to cancer.

Future research will likely focus on more sophisticated synthetic methodologies, such as late-stage C-H functionalization, to rapidly generate diverse libraries of adamantane derivatives.[2] Furthermore, the integration of computational drug design and machine learning will enable more precise targeting of biological macromolecules, unlocking the full potential of this remarkable diamondoid scaffold for the discovery of next-generation therapeutics.

References

  • Adamantane - Wikipedia. Wikipedia. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Royal Society of Chemistry. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for (3-Triazol-1-yl-adamantan-1-yl)-acetic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modulator of the Eicosanoid Pathway

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of eicosanoids.[1] Eicosanoids are lipid signaling molecules that play a pivotal role in inflammation, pain, and blood pressure regulation. The adamantane and triazole moieties present in the molecule are known for their diverse biological activities, contributing to its potential as a therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in a cell culture setting.

Soluble epoxide hydrolase metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[2] By inhibiting sEH, (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stabilizes the levels of these beneficial EpFAs, thereby potentiating their anti-inflammatory, antihypertensive, and analgesic effects.[2][3] This mechanism of action makes it a valuable tool for studying inflammatory processes and for the development of novel therapeutics for a range of diseases, including cardiovascular disorders, neuroinflammation, and chronic pain.[2][3]

Mechanism of Action: The sEH Inhibition Pathway

The primary mechanism of action of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid is the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the bioavailability of endogenous epoxy-fatty acids (EpFAs), which in turn modulates downstream signaling pathways, most notably the NF-κB pathway, a key regulator of inflammation.[2]

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpFAs Epoxy-Fatty Acids (e.g., EETs) (Anti-inflammatory) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Metabolized by NFkB_pathway NF-κB Pathway Inhibition EpFAs->NFkB_pathway Suppresses Diols Diols (Less Active) sEH->Diols Inhibitor (3-Triazol-1-yl-adamantan-1-yl) -acetic acid Inhibitor->sEH Inhibits Inflammation Reduced Inflammation NFkB_pathway->Inflammation

Caption: Mechanism of sEH inhibition.

Product Information

PropertyValueSource
IUPAC Name 2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid[1]
Molecular Formula C₁₄H₁₉N₃O₂[1]
Molecular Weight 261.32 g/mol [1]
ChEMBL ID CHEMBL1598393[1]

Preparation of Stock Solutions

For in vitro cell culture experiments, it is crucial to prepare a concentrated stock solution of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid that can be further diluted to the desired working concentrations.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of sEH inhibitors.

Protocol for a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 2.61 mg of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid (MW = 261.32 g/mol ).

  • Dissolving in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.

  • Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note on Solvent Concentration: When preparing working dilutions in cell culture media, ensure that the final concentration of DMSO does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Cell Culture Protocols

The following protocols are designed to be adaptable to various cell lines. Researchers should optimize the conditions based on their specific cell type and experimental goals.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Before evaluating the biological activity of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid, it is essential to determine its cytotoxic profile on the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5][6]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HEK293T)

  • Complete cell culture medium

  • 96-well cell culture plates

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in complete medium from the 10 mM stock solution. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][7] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration) value.

Protocol 2: Assessment of Anti-inflammatory Activity via NF-κB Reporter Assay

The NF-κB signaling pathway is a key driver of inflammation. sEH inhibitors are known to suppress NF-κB activation.[2] An NF-κB luciferase reporter assay is a sensitive method to quantify the inhibitory effect of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid on this pathway.[8][9]

Materials:

  • HEK293T or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.[10]

  • Complete cell culture medium

  • White, opaque 96-well plates

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stock solution (10 mM in DMSO)

  • Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 25,000 cells per well in 100 µL of complete medium.[10] Incubate overnight.

  • Pre-treatment with Inhibitor: Prepare dilutions of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Add the diluted compound to the cells and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (TNF-α or LPS) to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. Optimal incubation time should be determined empirically.[8]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[11]

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a parallel MTT assay). Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound.

NFkB_Assay_Workflow Start Seed NF-κB Reporter Cells (96-well plate) Pretreat Pre-treat with (3-Triazol-1-yl-adamantan-1-yl) -acetic acid Start->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Incubate Incubate (6-24h) Stimulate->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence Lyse->Read

Caption: NF-κB reporter assay workflow.

Protocol 3: Analysis of Inflammatory Marker Expression by Western Blotting

Western blotting can be used to analyze the effect of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid on the expression of key inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12][13][14]

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • 6-well cell culture plates

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stock solution (10 mM in DMSO)

  • Inflammatory stimulus (e.g., LPS at 1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with (3-Triazol-1-yl-adamantan-1-yl)-acetic acid at desired concentrations for 1-2 hours, followed by stimulation with LPS for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies overnight at 4°C.[12][13] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Measurement of Cytokine Secretion by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, into the cell culture supernatant following treatment with (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.[17][18][19]

Materials:

  • Cells of interest (e.g., RAW 264.7 or primary macrophages)

  • 24-well cell culture plates

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stock solution (10 mM in DMSO)

  • Inflammatory stimulus (e.g., LPS at 1 µg/mL)

  • Commercially available ELISA kits for the cytokines of interest

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in 24-well plates. Pre-treat with (3-Triazol-1-yl-adamantan-1-yl)-acetic acid for 1-2 hours, followed by stimulation with LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until use.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[17][18] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.[17]

  • Data Analysis: Measure the absorbance and calculate the concentration of the cytokines in the samples based on the standard curve.

Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Control Wells High DMSO concentrationEnsure final DMSO concentration is ≤ 0.1%.
Cell seeding density too low/highOptimize cell seeding density for your cell line.
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes and be consistent with technique.
No or Weak Inhibitory Effect Compound concentration too lowTest a wider and higher range of concentrations.
Incubation time too shortOptimize the pre-treatment and stimulation times.
Compound degradationUse fresh dilutions from a properly stored stock solution.
High Background in Western Blot Insufficient blockingIncrease blocking time or try a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inadequate washingIncrease the number and duration of wash steps.

Conclusion

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a valuable research tool for investigating the role of soluble epoxide hydrolase and the eicosanoid pathway in various physiological and pathological processes. The protocols provided in this document offer a solid foundation for utilizing this compound in cell culture-based assays to explore its anti-inflammatory and cytoprotective effects. As with any experimental system, optimization of the protocols for specific cell lines and research questions is highly recommended to ensure robust and reproducible results.

References

  • PubChem. (3-[1][8]Triazol-1-yl-adamantan-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Inceoglu, B., Wagner, K. M., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Expert opinion on drug discovery, 7(9), 797–813.
  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted-thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted-aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorganic & medicinal chemistry, 12(19), 5107–5113.
  • Leinco Technologies. (n.d.). General Western Blot Protocol. Retrieved from [Link]

  • protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

  • NCBI. (n.d.). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • NCBI. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Central Science. (2023). Macrophage Inactivation by Small Molecule Wedelolactone via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antiviral Activity of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for evaluating the antiviral activity of adamantane compounds. This document is designed to offer not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug evaluation process.

Introduction: The Enduring Relevance of Adamantanes in Antiviral Research

Adamantane derivatives, including amantadine and rimantadine, were among the first clinically approved antiviral drugs, primarily targeting influenza A virus.[1][2][3] Their mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1][4][5] Specifically, by blocking this channel, adamantanes prevent the necessary acidification of the viral interior, which in turn inhibits the uncoating process and the release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm.[1][4][5] While the widespread emergence of resistant strains has limited their clinical use for seasonal influenza, the study of adamantane compounds remains critical.[6][7] They serve as vital chemical scaffolds for the development of new antivirals targeting both adamantane-susceptible and resistant viruses, and their unique mechanism continues to be a subject of intense research.[8][9] Furthermore, their potential activity against other viruses, including coronaviruses, is an area of active investigation.[8][10]

This guide provides a robust framework for the in vitro evaluation of novel adamantane derivatives, encompassing initial cytotoxicity assessments, primary antiviral screening, and confirmatory assays to quantify viral inhibition, as well as protocols for assessing the potential for drug resistance.

Foundational Knowledge: Mechanism of Action

A solid understanding of the target is paramount for designing and interpreting antiviral assays. Adamantanes specifically target the M2 protein of influenza A viruses, a homotetrameric transmembrane protein that functions as a pH-gated proton channel.[4]

cluster_0 Viral Entry & Uncoating cluster_1 Inhibition by Adamantane Virus_Endosome Influenza Virus in Endosome Acidification Endosomal Acidification (Lower pH) Virus_Endosome->Acidification M2_Channel M2 Proton Channel (Open) Acidification->M2_Channel Proton_Influx Proton (H+) Influx M2_Channel->Proton_Influx Viral_Core_Acidification Viral Core Acidification Proton_Influx->Viral_Core_Acidification Uncoating Viral Uncoating (vRNP Release) Viral_Core_Acidification->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Adamantane Compound M2_Blocked M2 Proton Channel (Blocked) Adamantane->M2_Blocked Binds to and blocks the M2 channel pore No_H_Influx Proton Influx Blocked M2_Blocked->No_H_Influx No_Uncoating Uncoating Inhibited No_H_Influx->No_Uncoating No_Replication Replication Aborted No_Uncoating->No_Replication

Figure 1: Mechanism of action of adamantane compounds targeting the influenza A M2 proton channel.

Pre-analytical Consideration: Cytotoxicity Assessment

Before evaluating the antiviral efficacy of a compound, it is crucial to determine its cytotoxic potential. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply a consequence of cell death. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13]

Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of the adamantane compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Adamantane compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or acidified isopropanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation and Addition: Prepare serial dilutions of the adamantane compound in serum-free DMEM. The final concentrations should typically range from 0.1 µM to 1000 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of the solvent used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Therapeutic Index (TI) The ratio of CC50 to EC50 (50% effective concentration from antiviral assays). A higher TI indicates a more favorable safety profile.

Primary Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay (PRA) is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15][16] This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[14]

cluster_0 Plaque Reduction Assay Workflow Cell_Seeding 1. Seed host cells in multi-well plates Virus_Infection 2. Infect cell monolayer with virus Cell_Seeding->Virus_Infection Compound_Treatment 3. Add serial dilutions of adamantane compound Virus_Infection->Compound_Treatment Overlay 4. Add semi-solid overlay (e.g., agarose) to restrict virus spread Compound_Treatment->Overlay Incubation 5. Incubate for 48-72 hours to allow plaque formation Overlay->Incubation Staining 6. Fix and stain cells (e.g., with crystal violet) Incubation->Staining Plaque_Counting 7. Count plaques and calculate % inhibition Staining->Plaque_Counting EC50_Determination 8. Determine the 50% Effective Concentration (EC50) Plaque_Counting->EC50_Determination

Figure 2: Workflow of the Plaque Reduction Assay.

Protocol: Plaque Reduction Assay

Materials:

  • MDCK cells

  • Influenza A virus stock of known titer (Plaque Forming Units/mL)

  • DMEM with 2% FBS and 1% penicillin-streptomycin

  • Adamantane compound dilutions (in serum-free DMEM)

  • Agarose (low melting point)

  • Crystal violet staining solution (0.1% w/v in 20% ethanol)

  • Formalin (10%)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 95-100% confluency.[15]

  • Virus Dilution and Infection: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM to yield approximately 50-100 plaques per well. Wash the cell monolayers with PBS and infect with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.[15]

  • Compound Treatment and Overlay: During the virus adsorption period, prepare a 2X working solution of the adamantane compound dilutions. Mix equal volumes of the 2X compound solution with 1.6% low melting point agarose (melted and cooled to 42°C).

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and gently add 2 mL of the compound-agarose overlay to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour. Carefully remove the agarose plugs and stain the cell monolayers with crystal violet solution for 15-20 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Confirmatory Assays: Virus Yield Reduction Assay

The virus yield reduction assay (VYRA) is a more labor-intensive but powerful technique that quantifies the amount of infectious virus produced in the presence of an antiviral compound.[14][17] This assay is particularly useful for confirming the results of the plaque reduction assay and for viruses that do not form clear plaques.[17][18]

Protocol: Virus Yield Reduction Assay

Procedure:

  • Infection and Treatment: Seed MDCK cells in 24-well plates and grow to confluency. Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01-0.1 in the presence of serial dilutions of the adamantane compound.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Virus Harvest: After incubation, subject the plates to one freeze-thaw cycle to release intracellular virus particles. Collect the supernatant from each well.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.

  • Data Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the virus control. The EC90 or EC99 (the concentration that inhibits virus yield by 90% or 99%, respectively) is often reported for this assay.

AssayPrincipleKey Output
Plaque Reduction Assay Measures the reduction in the number of infectious virus particles.[14]EC50
Virus Yield Reduction Assay Quantifies the reduction in the total amount of progeny virus produced.[17]EC90/EC99

Assessing Drug Resistance

The emergence of drug resistance is a major challenge in antiviral therapy. Therefore, it is essential to evaluate the potential for resistance development against novel adamantane compounds. This is typically done through in vitro passaging studies and subsequent genotypic and phenotypic analysis.[6]

Protocol: In Vitro Resistance Selection

Procedure:

  • Serial Passaging: Infect MDCK cells with influenza A virus in the presence of a sub-optimal concentration (e.g., the EC50) of the adamantane compound.

  • Virus Amplification: After 2-3 days, harvest the supernatant and use it to infect fresh cell monolayers with the same concentration of the compound.

  • Increasing Compound Concentration: Repeat this process for 10-20 passages. If the virus continues to replicate, gradually increase the concentration of the compound.

  • Monitoring for Resistance: At each passage, determine the virus titer and test the susceptibility of the passaged virus to the compound using a plaque reduction assay.

  • Genotypic Analysis: If a significant increase in the EC50 value is observed (indicating resistance), extract viral RNA from the resistant virus stock and sequence the M2 gene to identify mutations that may confer resistance.[6] Common resistance mutations for adamantanes occur at amino acid positions 26, 27, 30, 31, and 34 of the M2 protein.[6]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the antiviral activity of adamantane compounds. By systematically assessing cytotoxicity, primary antiviral efficacy, and the potential for resistance, researchers can effectively characterize novel compounds and identify promising candidates for further development. Adherence to these standardized methods, coupled with a thorough understanding of the underlying scientific principles, is essential for generating reliable and reproducible data in the quest for new antiviral therapies.

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Application Note: A Validated Molecular Docking Protocol for Adamantane-Triazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-proven protocol for performing molecular docking studies on adamantane-triazole ligands, a chemical class of significant interest in modern drug discovery. Moving beyond a simple checklist, this document explains the scientific rationale behind each step, ensuring that researchers can not only execute the protocol but also understand the critical parameters that influence the quality of their results. We will cover system preparation, semi-flexible docking execution using AutoDock Vina as a primary example, and robust post-docking analysis, including a mandatory validation step to ensure the trustworthiness of the computational model.

Introduction: The Significance of Adamantane-Triazole Scaffolds

The conjunction of an adamantane cage with a triazole ring creates a privileged scaffold in medicinal chemistry. The adamantane group, a rigid and lipophilic hydrocarbon, is widely used to improve the pharmacokinetic properties of drug candidates.[1][2] Its bulky structure can anchor a ligand into a hydrophobic pocket of a protein target and can protect nearby functional groups from metabolic degradation, thereby increasing the drug's half-life.[3][4]

The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore.[5][6][7] It is a bioisostere for other functional groups and can engage in a variety of crucial non-covalent interactions, including hydrogen bonding, dipole-dipole, and even coordination with metal ions in metalloenzymes.[8] The combination of these two groups has led to the development of potent agents with a wide range of biological activities, including anticancer and antimicrobial effects.[9][10] Molecular docking is an indispensable computational technique to predict the binding orientation and affinity of these ligands to their protein targets, accelerating the drug discovery process.[11][12]

The Docking Workflow: A Conceptual Overview

A successful docking experiment is a multi-stage process that requires careful attention to detail at each step. The reliability of the final prediction is entirely dependent on the rigor of the preceding stages. The overall workflow is designed to prepare the ligand and receptor computationally, perform a guided search for the best binding pose, and then critically evaluate the outcome.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation p1 Receptor Acquisition (e.g., RCSB PDB) p2 Receptor Cleanup (Remove Water, Hetatms) p1->p2 l1 Ligand 2D/3D Structure Generation l2 Ligand Optimization (Energy Minimization) l1->l2 p3 Protonation & Repair (Add Hydrogens, Fix Gaps) p2->p3 l3 Protonation State (Assign at pH 7.4) l2->l3 p4 Generate PDBQT File p3->p4 l4 Generate PDBQT File l3->l4 g1 Define Binding Site (Grid Box Generation) p4->g1 d1 Select Docking Algorithm & Scoring Function l4->d1 g1->d1 d2 Execute Docking Run (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Poses & Scores d2->a1 d2->a1 a2 Visualize Interactions (Hydrogen Bonds, Hydrophobic) a1->a2 h1 Hit Prioritization a2->h1 v1 Protocol Validation (Redocking, RMSD < 2.0 Å) v1->h1

Caption: High-level workflow for a molecular docking protocol.

Detailed Experimental Protocol

This protocol uses AutoDock Tools and AutoDock Vina as the primary software examples, which are widely used and freely available to academic researchers.[13] The principles, however, are transferable to other docking suites like Glide, GOLD, or LeDock.[12][14]

Phase 1: Receptor Preparation

The goal of this phase is to prepare a clean, chemically correct protein structure for docking.[15] Errors or artifacts in the initial PDB structure will directly compromise the results.

Protocol Steps:

  • Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[16] If a crystal structure is not available, a high-quality homology model may be used, though this introduces additional uncertainty.[11]

  • Initial Cleanup: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, PyMOL).[17][18]

    • Causality: PDB files often contain non-protein atoms like water, ions, and co-solvents that are not relevant to the binding interaction and can interfere with the docking algorithm.[19] Remove all water molecules unless specific water molecules are known to be critical for mediating ligand binding (i.e., "structural water").

    • Remove all co-crystallized ligands, cofactors (unless mechanistically required), and duplicate protein chains.[15]

  • Add Hydrogens & Assign Charges:

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct hydrogen bonding networks and electrostatic calculations.[20]

    • Use a tool like AutoDock Tools (ADT) or the PDB2PQR server to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Save as PDBQT: The final step is to convert the prepared protein file into the PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[17]

Phase 2: Ligand Preparation

Proper ligand preparation is equally critical. The chemical representation of the ligand must be accurate to predict its interactions correctly.[20]

Protocol Steps:

  • Generate 3D Structure: Start with a 2D structure of your adamantane-triazole ligand drawn in a chemical editor (e.g., MarvinSketch, ChemDraw). Convert this to a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).[19]

    • Causality: This step ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation.

  • Assign Protonation State:

    • Causality: The ionization state of the ligand at physiological pH (typically ~7.4) dramatically affects its ability to form ionic and hydrogen bonds. The triazole ring, in particular, has multiple nitrogen atoms that can be protonated. Use a tool like ChemAxon's Protonation plugin or OpenBabel to assign the most likely protonation and tautomeric states.[19][20]

  • Define Rotatable Bonds & Save as PDBQT: Use ADT to define the rotatable bonds in the ligand. The adamantane core is rigid, but linkers and substituents will be flexible. Save the final prepared ligand in the PDBQT format.

Phase 3: Docking Execution (AutoDock Vina)

This phase involves defining the search space and running the docking simulation.

Protocol Steps:

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Causality: A well-defined grid box focuses the computational effort on the active site, increasing efficiency and accuracy. If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site. The box should be large enough to accommodate the entire adamantane-triazole ligand and allow it to rotate freely, but not so large that it includes large portions of irrelevant solvent-exposed surface.[21][22][23]

  • Configure Vina: Create a configuration file (conf.txt) that specifies the input files and search parameters.

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log output.log

Self-Validation and Results Analysis

A protocol is only trustworthy if it is validated. [24]The most fundamental validation step is to prove that your docking setup can reproduce experimental results.

Mandatory Protocol Validation: Redocking

Before docking novel ligands, you must validate your protocol by redocking the native co-crystallized ligand (if one exists for your PDB structure). [25][26] Protocol:

  • Prepare the receptor and the native ligand from the crystal structure complex using the exact same preparation steps outlined above.

  • Run the docking simulation using the same grid box and parameters.

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose. [27] * Trustworthiness: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [28][29]If the RMSD is higher, the protocol (e.g., grid box size, protonation states, scoring function) must be re-evaluated before proceeding.

Analyzing Docking Results for Novel Ligands

Once the protocol is validated, you can apply it to your novel adamantane-triazole compounds.

  • Binding Affinity (Score): The primary output is the binding affinity, reported by Vina in kcal/mol. This score is an estimate of the binding free energy. [30]Lower (more negative) values indicate a stronger predicted binding affinity.

  • Pose Visualization: Use a visualization tool to inspect the top-scoring poses. [29] * Causality: A good score is meaningless if the pose is not chemically sensible. Analyze the key interactions between the ligand and the protein. Look for:

    • Hydrophobic Interactions: Is the adamantane moiety buried in a well-defined hydrophobic pocket, as expected? [9] * Hydrogen Bonds: Are the triazole nitrogens or other polar groups forming hydrogen bonds with key active site residues?
    • Other Interactions: Check for pi-stacking, salt bridges, or metal coordination.
  • Clustering: Analyze the generated poses. If multiple low-energy poses cluster in a similar orientation, it increases confidence in that binding mode. [29]

Data Summary and Parameters

For reproducibility, it is crucial to document all parameters used in the docking study.

ParameterRecommended Value/SettingRationale
Software AutoDock Vina 1.2.xWidely used, validated, and computationally efficient. [14]
Receptor Preparation Remove non-essential water/ions, add polar hydrogens.Ensures a chemically accurate representation of the binding site. [15]
Ligand Preparation MMFF94 energy minimization, protonation at pH 7.4.Generates a low-energy, physiologically relevant ligand structure. [19]
Grid Box Size Ligand size + 5-10 Å buffer in each dimension.Allows the ligand to rotate and translate freely within the active site.
Grid Box Center Centered on the known active site or co-crystallized ligand.Focuses the search on the region of interest. [28]
Exhaustiveness 8 (screening) to 32 (rigorous single-ligand)Balances computational cost with the thoroughness of conformational search.
Validation RMSD < 2.0 ÅA critical threshold to confirm the protocol's predictive power. [25]

Logical Decisions in Docking

The choice of docking strategy often depends on the available knowledge about the system.

G start Protein-Ligand Complex Known? node_blind Blind Docking (Grid covers entire protein) start->node_blind No node_focused Focused Docking (Grid on known site) start->node_focused Yes node_screen Virtual Screening (Dock novel ligands) node_blind->node_screen node_validate Protocol Validation (Redocking) node_focused->node_validate node_validate->node_screen

Caption: Decision tree for selecting a docking strategy.

Conclusion

This application note provides a robust and validated protocol for the molecular docking of adamantane-triazole ligands. By emphasizing the scientific rationale behind each step and incorporating a mandatory validation phase, this guide empowers researchers to generate reliable, reproducible, and insightful computational predictions. Adherence to this protocol will build confidence in candidate prioritization and provide a solid foundation for further experimental validation in the drug discovery pipeline.

References

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
  • Elmorsy, M. A., et al. (2025). Adamantane-linked 1,2,4-triazoles: Crystal structures, in vitro antimicrobial and anti-proliferative activities, and molecular docking analysis. ResearchGate. Retrieved from [Link]

  • Hevener, K. E., et al. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. Retrieved from [Link]

  • UWCScholar. (n.d.). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Retrieved from [Link]

  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Guedes, I. A., et al. (2014). Software for molecular docking: a review. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina. YouTube. Retrieved from [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, January 25). AutoDock Vina: Grid Box technicalities?. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. SpringerLink. Retrieved from [Link]

  • Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Retrieved from [Link]

  • Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, October 18). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • Sawhney, S. K., & Singh, M. (n.d.). Molecular docking software's applications and basic challenges faced: a review. SciSpace. Retrieved from [Link]

  • Frontiers. (2023, January 24). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Retrieved from [Link]

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  • YouTube. (2024, May 1). Tutorial 13: The concept of redocking explained. Retrieved from [Link]

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  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. Retrieved from [Link]

  • Ingenta Connect. (2010, June 27). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

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Application of Adamantane Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Medicinal Chemistry

Adamantane, the smallest diamondoid, is a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon.[1][2] First isolated from crude oil in 1933, its unique three-dimensional structure and physicochemical properties have established it as a privileged scaffold in modern drug discovery.[3] The incorporation of an adamantane moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. It serves not merely as a bulky, lipophilic substituent but as a versatile tool to enhance metabolic stability, improve tissue distribution, and facilitate precise, high-affinity interactions with biological targets.[3][4] This guide provides an in-depth exploration of the adamantane scaffold, featuring case studies of successful drugs and detailed protocols for their synthesis and evaluation.

The Physicochemical Advantages of the Adamantane Moiety in Drug Design

The utility of the adamantane cage in medicinal chemistry stems from a combination of key properties:

  • Lipophilicity: The adamantane group is exceptionally lipophilic. Its incorporation can significantly increase the overall lipophilicity of a molecule, which can be crucial for crossing cellular membranes and the blood-brain barrier. This property is often leveraged to improve the absorption and distribution of drug candidates.

  • Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[5] By strategically placing the adamantane cage near metabolically labile functional groups, it can act as a "metabolic shield," protecting the drug from rapid breakdown and thereby increasing its plasma half-life.

  • Three-Dimensionality and Rigidity: Unlike flexible alkyl chains or flat aromatic rings, the adamantane scaffold is rigid and occupies a defined, spherical volume. This allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with the often complex and spatially demanding binding pockets of target proteins. This feature is instrumental in enhancing binding affinity and selectivity.

  • Pharmacophore Carrier: The adamantane cage can serve as a non-polar core to which various pharmacophoric elements can be attached at its bridgehead positions. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the attached functional groups while maintaining the core scaffold.

Case Studies: Clinically Successful Adamantane-Containing Drugs

The therapeutic potential of the adamantane scaffold is best illustrated by the number of clinically successful drugs that incorporate this unique moiety.

Amantadine and Rimantadine: Antiviral Agents

Amantadine was the first adamantane-containing drug to be approved and initially served as a frontline agent against Influenza A virus.[6]

  • Mechanism of Action: Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the Influenza A virus.[6][7] This channel is essential for the virus's replication cycle; it allows protons to enter the virion upon endocytosis, which facilitates the uncoating of the viral RNA and its release into the host cell cytoplasm.[7][8] By physically occluding the M2 channel pore, amantadine prevents this acidification and halts viral replication.[2][9]

  • Structure-Activity Relationship (SAR): The antiviral activity of adamantane derivatives against Influenza A is highly specific. The primary amine of amantadine is crucial for its activity, as it is protonated at physiological pH and interacts with the channel. The adamantane cage itself provides the necessary bulk and lipophilicity to bind within the hydrophobic pore of the M2 channel tetramer.[10][11]

Memantine: A Neuroprotective Agent for Alzheimer's Disease

Memantine is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease, demonstrating the utility of the adamantane scaffold in targeting central nervous system disorders.

  • Mechanism of Action: Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In Alzheimer's disease, excessive glutamate release is thought to cause continuous, pathological activation of NMDA receptors, leading to an influx of calcium that results in neuronal damage (excitotoxicity).[13] Memantine preferentially blocks the NMDA receptor channel when it is excessively open, thus preventing excitotoxicity, while its rapid off-rate allows for the preservation of normal synaptic transmission.[3][14]

  • Structure-Activity Relationship (SAR): The adamantane cage of memantine provides the optimal lipophilicity and size to fit within the NMDA receptor's ion channel, binding at or near the magnesium (Mg²⁺) binding site.[12] The addition of two methyl groups to the adamantane cage (compared to amantadine, which has lower NMDA receptor affinity) significantly enhances its binding affinity by interacting with hydrophobic pockets within the channel.[3][15]

Vildagliptin and Saxagliptin: Anti-diabetic Agents

The application of adamantane derivatives extends to metabolic diseases, as exemplified by the gliptins used in the management of type 2 diabetes.

  • Mechanism of Action: Vildagliptin and saxagliptin are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[16] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[4][16]

  • Structure-Activity Relationship (SAR): In these molecules, the adamantane moiety serves to occupy a large hydrophobic pocket (the S2 pocket) in the DPP-4 enzyme.[5] This interaction anchors the inhibitor to the active site, contributing to its high potency and selectivity. The flexibility of linking the adamantane group to the core pharmacophore allows for optimization of binding interactions.[5]

Data Summary Tables

Table 1: Physicochemical Properties of Selected Adamantane Derivatives

CompoundMolecular Weight ( g/mol )LogPpKaWater Solubility
Adamantane136.242.89 (calc.)-Poorly soluble[2]
Amantadine151.252.44[6]10.58[6]Sparingly soluble[6]
Memantine179.313.38 (calc.)10.27 (calc.)Sparingly soluble
Vildagliptin303.370.8 (calc.)9.0 (calc.)Soluble

Table 2: Pharmacokinetic Properties of Selected Adamantane Drugs

DrugBioavailabilityPlasma Half-lifeProtein BindingPrimary Route of Elimination
Amantadine~90%12-18 hours~67%Renal (unchanged)
Memantine~100%60-80 hours~45%Renal (unchanged and metabolized)[17]
Vildagliptin85%[18]~2-3 hours[18]9.3%[18]Metabolism (hydrolysis), followed by renal excretion[18]

Visualizations: Workflows and Pathways

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical start Identify Target design Design Adamantane Scaffold start->design library Synthesize Derivatives design->library binding Binding Assays (Ki) library->binding functional Functional Assays (IC50) binding->functional adme ADME Profiling functional->adme sar Analyze SAR adme->sar optimize Optimize Properties sar->optimize optimize->design Iterative Redesign invivo In Vivo Efficacy optimize->invivo tox Toxicology Studies invivo->tox clinical Clinical Trials tox->clinical

Caption: Adamantane Drug Discovery Workflow.

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_Influx Pathological Ca2+ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks Open Channel

Sources

Application Notes & Protocols for In Vivo Studies with (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Framework for Novel Compound Evaluation

The journey of a novel chemical entity from benchtop synthesis to potential therapeutic application is a meticulous process, with in vivo studies in animal models representing a critical milestone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies in mice for the novel compound, (3-Triazol-1-yl-adamantan-1-yl)-acetic acid. Given the nascent stage of research on this specific molecule, this guide is built upon established principles for the evaluation of adamantane and triazole derivatives, which are known to possess a wide spectrum of biological activities.[1][2][3] The protocols and application notes herein are intended to serve as a robust starting point, to be adapted and refined based on emerging data.

The core philosophy of this guide is rooted in scientific integrity and ethical responsibility. Every proposed experiment is designed as a self-validating system, emphasizing the causality behind experimental choices and adherence to the highest standards of animal welfare.

Scientific Rationale: The Therapeutic Potential of a Hybrid Scaffold

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a unique hybrid molecule that combines two pharmacologically significant moieties: an adamantane cage and a 1,2,3-triazole ring.

  • The Adamantane Moiety: This rigid, lipophilic, three-dimensional structure is a well-established pharmacophore.[4] Its incorporation into drug molecules can enhance bioavailability and modulate therapeutic efficacy.[2] Adamantane derivatives have demonstrated a remarkable range of activities, including antiviral (e.g., Amantadine, Rimantadine), anti-inflammatory, and neuroprotective effects.[3][5][6]

  • The 1,2,3-Triazole Ring: This five-membered heterocycle is a bioisostere of the amide bond, offering greater metabolic stability.[1] Triazole-containing compounds exhibit a broad array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][7][8][9] The triazole ring's ability to form hydrogen bonds and its resistance to metabolic degradation make it a valuable component in drug design.[9]

The conjugation of these two scaffolds in (3-Triazol-1-yl-adamantan-1-yl)-acetic acid suggests a high potential for novel biological activity, particularly in the realms of inflammation and neurological disorders. This guide will, therefore, focus on protocols to explore these potential therapeutic avenues.

Hypothesized Mechanism of Action

Based on the known properties of its constituent parts, we can hypothesize that (3-Triazol-1-yl-adamantan-1-yl)-acetic acid may exert its effects through the modulation of inflammatory pathways. For instance, it could potentially inhibit key pro-inflammatory signaling cascades, such as the TLR4-MyD88-NF-κB pathway, which has been implicated in the pathogenesis of various inflammatory diseases.[10]

Hypothesized_Signaling_Pathway cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound (3-Triazol-1-yl-adamantan-1-yl) -acetic acid Compound->TRAF6 Inhibition? PK_Study_Workflow Dosing Administer Compound (e.g., 10 mg/kg) Blood_Collection Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Analysis

Caption: Workflow for a preliminary pharmacokinetic study in mice.

Phase 2: In Vivo Efficacy Evaluation

Based on the hypothesized anti-inflammatory and neuroprotective properties, the following mouse models are proposed for efficacy testing.

Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Objective: To evaluate the anti-inflammatory efficacy of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in an acute systemic inflammation model.

Protocol:

  • Animal Model: C57BL/6 mice are a suitable choice due to their strong Th1 immune response. [11]2. Experimental Groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound (e.g., 10 mg/kg) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Treatment: Pre-treat the mice with the compound or vehicle one hour before the inflammatory challenge.

  • Inflammation Induction: Administer LPS (e.g., 1 mg/kg, IP) to induce a systemic inflammatory response.

  • Endpoint Analysis:

    • Cytokine Levels: Collect blood 2-4 hours post-LPS injection and measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

    • Tissue Analysis: Harvest organs (e.g., liver, lungs) for histological analysis of inflammatory cell infiltration and gene expression analysis of inflammatory markers by qPCR.

Model 2: Carrageenan-Induced Paw Edema

Objective: To assess the compound's effect on acute local inflammation.

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice.

  • Treatment: Administer the compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Model 3: Neuroinflammation Model (LPS-induced)

Objective: To investigate the neuroprotective and anti-neuroinflammatory effects of the compound.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Treatment: Administer the compound daily for a set period (e.g., 7 days) before and after the neuroinflammatory insult.

  • Neuroinflammation Induction: A single intraperitoneal injection of LPS (e.g., 0.5-1 mg/kg) can induce neuroinflammation.

  • Behavioral Analysis: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and motor coordination (e.g., rotarod).

  • Neurochemical and Histological Analysis: At the end of the study, collect brain tissue to measure levels of inflammatory cytokines, markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal damage.

Detailed Experimental Protocols

Oral Gavage in Mice

Materials:

  • Appropriately sized gavage needle (18-20 gauge for adult mice). [12]* Syringe.

  • Compound formulation.

Procedure:

  • Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head. [13]2. Positioning: Position the mouse vertically, aligning the head and body to straighten the esophagus. [13]3. Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. [14]4. Advancement: Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus. [14]5. Administration: Slowly administer the compound. [13]6. Withdrawal: Gently remove the needle in a single, smooth motion.

Intraperitoneal (IP) Injection in Mice

Materials:

  • 25-27 gauge needle. [15]* Syringe.

  • Compound formulation.

Procedure:

  • Restraint: Scruff the mouse and hold it in dorsal recumbency (on its back) with the head tilted downwards. [16]2. Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder. [16]3. Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated.

  • Injection: Slowly inject the solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests to analyze the data (e.g., t-test for comparing two groups, ANOVA for multiple groups). P-values less than 0.05 are typically considered statistically significant.

  • Graphical Representation: Present data clearly using graphs and tables.

  • Interpretation: Interpret the results in the context of the study's objectives and the known pharmacology of related compounds. Consider the dose-response relationship and the therapeutic window of the compound.

Conclusion

This document provides a foundational framework for the initial in vivo evaluation of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in mice. The successful execution of these studies will provide crucial insights into the compound's safety, pharmacokinetic profile, and potential therapeutic efficacy, thereby guiding its future development. It is imperative that all research is conducted with the highest ethical standards and scientific rigor.

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Application Note: A Researcher's Guide to Antifungal Screening Methods for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazole antifungals are a critical component of the clinical arsenal against invasive fungal infections, primarily targeting the fungal-specific enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway.[1][2] The escalating challenge of antifungal resistance necessitates robust and reliable screening methodologies to identify novel triazole derivatives with superior efficacy and safety profiles.[1][3] This comprehensive guide provides detailed protocols and expert insights into the essential in vitro screening methods for these compounds, from foundational potency assessments to mechanism-of-action validation and high-throughput approaches.

Part 1: Foundational Potency Assessment: The Cornerstone of Screening

The initial evaluation of any novel triazole derivative hinges on accurately determining its intrinsic antifungal activity. Standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) are paramount for ensuring data reproducibility and comparability.[4][5]

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution assay is the universally accepted method for quantifying the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6] The MIC represents the lowest concentration of the drug that inhibits the visible growth of a fungus in vitro.

Causality Behind Experimental Choices: The choice of RPMI-1640 medium buffered with MOPS ensures a chemically defined and pH-stable environment, which is critical for consistent fungal growth and reliable MIC determination.[4][7] The inoculum size is meticulously standardized to ensure that the test is not overwhelmed by an excessive number of fungal cells, which could artificially elevate the MIC.

Experimental Workflow: Broth Microdilution

G A Treat Fungal Culture with Triazole Derivative B Incubate to Allow for Drug Action A->B C Harvest Cells and Perform Saponification B->C D Extract Non-Saponifiable Lipids (Sterols) C->D E Analyze Sterol Profile via UV-Spectrophotometry or GC-MS D->E F Quantify Reduction in Ergosterol and Accumulation of Precursors E->F

Sources

Application Notes and Protocols for the Anti-Proliferative MTT Assay of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Unique Scaffold and a Classic Assay

In the landscape of modern drug discovery, the adamantane scaffold holds a unique position. This rigid, lipophilic, three-dimensional cage-like hydrocarbon has been successfully incorporated into a variety of clinically approved drugs, ranging from antiviral and antidiabetic agents to therapeutics for neurological disorders.[1] The distinct stereochemistry and pharmacokinetic properties conferred by the adamantane moiety make it an attractive scaffold for developing novel therapeutic agents, particularly in oncology.[2][3] Adamantane derivatives have demonstrated a range of anti-cancer mechanisms, including the induction of apoptosis, inhibition of tyrosine kinases, and DNA intercalation.[4]

Evaluating the anti-proliferative and cytotoxic effects of these novel adamantane compounds is a critical step in the drug development pipeline.[5] Among the various methods to assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely used, robust, and cost-effective colorimetric method.[6][7] This application note provides a detailed protocol for utilizing the MTT assay to screen adamantane derivatives for anti-proliferative activity. Beyond a simple recitation of steps, this guide delves into the rationale behind the protocol design, potential challenges specific to adamantane compounds, and best practices for ensuring data integrity and reproducibility.

Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay is predicated on the metabolic activity of living cells.[8] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[9][10] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[9] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[7][11] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, suggesting either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect of the test compound.

Experimental Workflow for the MTT Assay

The following diagram outlines the key stages of the MTT assay for screening adamantane compounds.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Adamantane Compound Preparation Cell_Seeding 3. Cell Seeding in 96-Well Plates Treatment 4. Compound Treatment Cell_Seeding->Treatment MTT_Addition 5. Addition of MTT Reagent Treatment->MTT_Addition Incubation 6. Formazan Crystal Formation MTT_Addition->Incubation Solubilization 7. Solubilization of Formazan Incubation->Solubilization Absorbance 8. Absorbance Reading Solubilization->Absorbance Calculation 9. Calculation of % Viability & IC50 Absorbance->Calculation

Caption: A schematic overview of the MTT assay workflow.

Detailed Protocol for Anti-Proliferative Screening of Adamantane Compounds

This protocol is optimized for adherent cancer cell lines in a 96-well plate format. Researchers should perform cell line-specific optimization, particularly for cell seeding density and MTT incubation time.

Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) based on the therapeutic target of the adamantane compounds.[4]

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Adamantane Compounds: Prepare a stock solution (typically 10-50 mM) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.

  • Solubilization Solution: DMSO is commonly used.[8] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used to avoid issues with rapid evaporation and to ensure complete formazan dissolution.

  • Sterile PBS: For washing cells.

  • Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, inverted microscope, humidified incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)

  • Cell Culture Maintenance: Grow cells in a T-75 flask to approximately 80-90% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well for many cancer lines) in complete growth medium. Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Expert Insight: The optimal seeding density is crucial. Too few cells will result in a low signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity and skewing the results.[11] It is recommended to perform a preliminary experiment to determine the linear range of absorbance versus cell number for each cell line.

Phase 2: Compound Treatment (Day 2)

  • Compound Dilution: Prepare a series of dilutions of the adamantane compounds in a complete growth medium. A typical starting concentration range for screening is 0.1 to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: After 24 hours of incubation to allow for cell attachment, carefully aspirate the old medium from the wells. Add 100 µL of the diluted compounds (and controls) to the respective wells. Include the following controls:

    • Untreated Control: Cells treated with complete growth medium only.

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation period should be based on the cell line's doubling time and the expected mechanism of action of the compounds.

Phase 3: MTT Assay (Day 4/5)

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[11] The incubation time can be optimized; look for the formation of visible purple precipitates in the untreated control wells when viewed under a microscope.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

  • Background Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The anti-proliferative effect is typically expressed as a percentage of cell viability relative to the vehicle control.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[8]

  • Dose-Response Curves and IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%, can be determined from this curve using non-linear regression analysis.[13][14]

Sample Data Presentation
Adamantane DerivativeConcentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control 01.250100%
Compound A 11.12590%
100.62550%
500.15012%
Compound B 11.20096%
101.05084%
500.80064%

From this data, the IC50 of Compound A is approximately 10 µM.

Quality Control and Troubleshooting

A robust assay is a self-validating one. Implementing stringent quality control is essential for reliable and reproducible results.[15]

Potential Issue Possible Cause Recommended Solution
High Background Absorbance Contamination of media; Phenol red interference.Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[8][16]
Low Absorbance Readings Low cell seeding density; Insufficient MTT incubation time.Optimize cell number to be in the linear range of the assay. Increase MTT incubation time, checking for formazan formation microscopically.[8][11]
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique.[9]
Compound Interference Adamantane compounds may have inherent color or reducing properties.Run a control plate with compounds in cell-free medium to check for direct reduction of MTT.[17] If interference is observed, consider an alternative viability assay (e.g., SRB or CellTiter-Glo).

Potential Signaling Pathways Modulated by Anti-Proliferative Adamantane Compounds

Adamantane derivatives can exert their anti-proliferative effects through various mechanisms. For instance, some derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression.[18]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Adamantane Adamantane Compound Adamantane->TLR4 Inhibition Adamantane->MyD88 Inhibition Gene_Expression Pro-inflammatory & Pro-proliferative Gene Expression NFkB_nuc->Gene_Expression Transcription

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantane compounds.

Conclusion

The MTT assay is a powerful tool for the initial screening of adamantane derivatives for anti-proliferative activity. By understanding the principles of the assay and potential sources of variability, researchers can generate reliable and reproducible data. Careful optimization of experimental parameters, particularly for the specific cell line and compound class, is paramount. The insights gained from these assays are a crucial first step in the journey of developing novel adamantane-based cancer therapeutics.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. Retrieved from [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. ResearchGate. Retrieved from [Link]

  • Al-Ostath, S., Abul, M. H., Al-Bader, M., & Al-Shatti, I. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Molecules, 26(11), 3321. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Formulatrix. (n.d.). Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. Formulatrix. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay. protocols.io. Retrieved from [Link]

  • Spilovska, K., Zidek, J., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current drug targets, 17(11), 1247–1263. Retrieved from [Link]

  • Google Patents. (2020). Anti-cancer activity of adamantane derivatives. Google Patents.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Franco, R., & Schoneveld, O. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(3), 558. Retrieved from [Link]

  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Agilent. Retrieved from [Link]

  • Cellular Therapy and Transplantation. (2010). Quality assessment of cellular therapies: the emerging role of molecular assays. Cellular Therapy and Transplantation. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Proliferation Assays. Creative Biolabs. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid. This guide is designed for researchers, chemists, and process development professionals. Adamantane derivatives present unique synthetic challenges due to the cage-like structure's high stability and specific reactivity.[1] Scaling up these syntheses requires careful consideration of reaction conditions, purification strategies, and safety.

This document provides a plausible and robust synthetic route, detailed troubleshooting guides, and answers to frequently asked questions to support your development efforts.

Proposed Synthetic Pathway

Given the absence of a widely published direct synthesis for this specific molecule, we propose a robust and logical two-step approach starting from the commercially available 1-adamantaneacetic acid. This pathway involves a regioselective halogenation at the tertiary C-H bond of the adamantane core, followed by a nucleophilic substitution with 1,2,4-triazole.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Nucleophilic Substitution A 1-Adamantaneacetic Acid B 3-Bromo-1-adamantaneacetic Acid A->B Br2, AlCl3 (cat.) Reflux C (3-Triazol-1-yl-adamantan-1-yl)-acetic acid B->C 1,2,4-Triazole, NaH DMF, Heat

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Lab-Scale Baseline)

Step 1: Synthesis of 3-Bromo-1-adamantaneacetic Acid

  • To a flask protected from light and fitted with a reflux condenser and a gas outlet to a scrubber, add 1-adamantaneacetic acid (1.0 eq).

  • Slowly add liquid bromine (approx. 5-10 eq) at 0-5 °C.

  • Add a catalytic amount of anhydrous aluminum trichloride (0.1 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 60°C) for 24-48 hours. The progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it over ice water containing sodium bisulfite to destroy excess bromine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate.

Step 2: Synthesis of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid

  • In a dry, inert atmosphere flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Slowly add a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF. Stir until hydrogen evolution ceases, indicating the formation of the sodium triazolide salt.

  • Add a solution of 3-bromo-1-adamantaneacetic acid (1.0 eq) in anhydrous DMF to the triazolide solution.

  • Heat the reaction mixture to 80-100°C and monitor by LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Acidify the mixture to a pH of ~3-4 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification can be achieved via column chromatography or recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Step 1: Regioselective Bromination

Question/Issue Potential Cause & Explanation Recommended Solution & Rationale
Q: My bromination reaction is showing low conversion even after extended reaction times. The adamantane cage is exceptionally stable, and C-H activation can be sluggish.[1] The catalyst (AlCl3) may be deactivated by moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Consider using a stronger Lewis acid catalyst or increasing the reaction temperature slightly. Monitor in-process controls (IPCs) to find the optimal reaction time.
Q: I am observing significant amounts of di- or poly-brominated byproducts. Excessive bromine or prolonged reaction times can lead to over-halogenation. The reaction proceeds via a carbocation intermediate, which can be susceptible to further reaction.[1]Use a smaller excess of bromine (start with 3-4 equivalents) and carefully monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Q: The work-up is difficult, and I'm getting a poor recovery of the product. The product, being a carboxylic acid, might have some solubility in the aqueous phase, especially if the pH is not optimal. Emulsions can also form during extraction.During the quench and extraction, ensure the aqueous layer is sufficiently acidic to keep the product protonated and in the organic phase. If emulsions form, adding brine or filtering through celite can help break them.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

Question/Issue Potential Cause & Explanation Recommended Solution & Rationale
Q: The reaction is slow, and I'm seeing incomplete conversion to the final product. The bromine on the tertiary carbon of adamantane is sterically hindered, which can slow down the SN2 reaction. The sodium triazolide may not be fully soluble in the reaction medium.Increase the reaction temperature (e.g., to 120°C) or consider a more polar aprotic solvent like DMSO to improve solubility and reaction rate. Ensure the sodium hydride is fresh and the triazole is fully deprotonated before adding the adamantane substrate.
Q: I am getting a mixture of N1 and N4-alkylated isomers of the triazole ring. Alkylation of 1,2,4-triazole can occur at either the N1 or N4 position. The ratio of these isomers is often dependent on the reaction conditions (solvent, counter-ion, temperature).[2][3]The N1 isomer is generally the thermodynamically favored product. Using a strong base like NaH in a polar aprotic solvent like DMF or DMSO typically favors the N1 isomer.[2] If isomer separation is difficult, carefully analyze the reaction conditions to optimize for the desired regioisomer.
Q: Purification is challenging due to residual DMF and unreacted 1,2,4-triazole. DMF has a high boiling point and can be difficult to remove. 1,2,4-triazole is water-soluble and can be tricky to separate from the product if it also has some water solubility.After the reaction, perform multiple aqueous washes to remove the bulk of the DMF and unreacted triazole. An acid wash can help remove the basic triazole. For residual DMF, a high-vacuum distillation or lyophilization (if the product is stable) can be effective.

Scale-Up and Process Optimization FAQs

Troubleshooting_Tree Start Low Yield on Scale-Up? CheckStep1 Check Step 1 (Bromination) Yield/Purity Start->CheckStep1 CheckStep2 Check Step 2 (Alkylation) Yield/Purity Start->CheckStep2 HeatManagement Issue with Heat Management? CheckStep1->HeatManagement Exotherm observed? Mixing Inefficient Mixing? CheckStep2->Mixing Incomplete conversion? Purification Purification Loss? CheckStep2->Purification Good purity but low mass? Solution1 Implement controlled addition; Improve reactor cooling. HeatManagement->Solution1 Solution2 Change impeller type; Increase agitation speed. Mixing->Solution2 Solution3 Switch from Chromatography to Crystallization; Optimize anti-solvent addition. Purification->Solution3

Caption: Decision tree for troubleshooting low yield during scale-up.

Q: How should I manage the exothermic bromination reaction on a larger scale?

A: The reaction of bromine with the adamantane substrate, especially with a Lewis acid catalyst, can be exothermic. On a larger scale, this heat can accumulate, leading to safety risks and increased byproduct formation.

  • Recommendation: Use a jacketed reactor with controlled cooling. Implement slow, subsurface addition of the bromine to the reaction mixture. This allows for better heat dissipation and maintains a stable internal temperature. Continuous monitoring of the internal temperature is critical.

Q: What are the best practices for solvent selection and work-up at scale?

A: Solvents that are effective at the lab scale may not be ideal for large-scale production due to safety, environmental, or cost reasons.

  • Recommendation: For the alkylation step, consider replacing DMF with a safer, more process-friendly solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), if compatible with your process. For work-up and extractions, use solvents that are easily recovered and recycled. Minimize the use of chlorinated solvents like dichloromethane. Plan for large volume aqueous washes and have appropriate waste handling procedures in place.

Q: How does the purification strategy change when moving from grams to kilograms?

A: Column chromatography is often not feasible or economical for large-scale purification.

  • Recommendation: The primary goal for scale-up should be to develop a robust crystallization procedure.[4] This involves screening various solvent/anti-solvent systems to find conditions that provide high purity and yield. Seeding strategies may be necessary to ensure consistent crystal form and size. The final product specifications should be well-defined to guide the development of the purification process.

Q: What are the critical quality attributes (CQAs) for the final product?

A: For a drug development candidate, CQAs are essential. These typically include:

  • Purity: Absence of starting materials, reagents, and byproducts (e.g., regioisomers).

  • Identity: Confirmed structure via NMR, MS, and other spectroscopic methods.

  • Physical Form: Crystalline vs. amorphous, particle size distribution.

  • Residual Solvents: Levels of solvents used in the final purification steps must be below ICH limits.

Q: What analytical methods are recommended for in-process controls (IPCs) and final release?

A: Robust analytical methods are key to a successful and reproducible synthesis.

  • IPCs: HPLC with UV detection is typically the workhorse method for monitoring reaction completion and byproduct formation. TLC can be used for quick qualitative checks.

  • Final Product Release: A comprehensive set of tests should be performed, including ¹H and ¹³C NMR for structural confirmation, LC-MS for purity and mass confirmation, elemental analysis to confirm the empirical formula, and Karl Fischer titration for water content.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). PubMed Central. Retrieved from [Link]

  • Four-directional synthesis of adamantane derivatives. (n.d.). Arkat USA. Retrieved from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2023). Journal of Chemical Health Risks. Retrieved from [Link]

  • Method for synthesizing 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. (2006). PubMed. Retrieved from [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2020). PubMed Central. Retrieved from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (1993). ResearchGate. Retrieved from [Link]

  • Four-Directional Synthesis of Adamantane Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019). ACS Catalysis. Retrieved from [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2016). Green Chemistry. Retrieved from [Link]

  • 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (2019). ResearchGate. Retrieved from [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2004). ResearchGate. Retrieved from [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2014). Springer. Retrieved from [Link]

  • The Structure of Adamantane Clusters: Atomistic vs. Coarse-Grained Predictions From Global Optimization. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • 1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2021). Journal de la Société Chimique de Tunisie. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]

  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Report: Metals at Tripodal Sites of Adamantane and Graphane-Like Surfaces of Nano-Diamonds. (2014). ACS. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central. Retrieved from [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Preparation method of 3-amino-1-adamantanol. (n.d.). Google Patents.
  • Development of a selective and scalable N1-indazole alkylation. (2022). RSC Publishing. Retrieved from [Link]

  • Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. (2021). Wiley Online Library. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Selective Hydroxylation of Adamantane and Its Derivatives. (2004). ResearchGate. Retrieved from [Link]

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Technical Support Center: Safe and Efficient Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling Highly Energetic Intermediates

Welcome to the technical support center for triazole synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust methodologies to navigate the complexities of this powerful chemistry, particularly concerning the safe handling of highly energetic intermediates. The synthesis of 1,2,3-triazoles, a cornerstone of drug discovery and materials science, frequently employs organic azides—reagents that demand respect and careful handling.[1][2][3]

This guide is structured to address your most pressing questions, from fundamental safety assessments to advanced troubleshooting of the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for safe and reproducible results.

Section 1: FAQs - Safety & Handling of Energetic Intermediates

This section addresses the most critical questions regarding the intrinsic hazards of organic azides and the reaction conditions for their use.

Q1: What makes organic azides potentially hazardous, and how can I assess the risk of a new azide compound?

A: Organic azides are energy-rich molecules that can be sensitive to heat, shock, and pressure, potentially leading to explosive decomposition.[4] The primary risk is associated with molecules that have a high nitrogen-to-carbon ratio. Two reliable rules of thumb can be used for a preliminary risk assessment:

  • The Carbon-to-Nitrogen Ratio (C/N): The stability of an organic azide generally increases with the number of carbon atoms relative to the number of nitrogen atoms. A common guideline is the ratio (NC + NO) / NN ≥ 3, where NC, NO, and NN are the numbers of carbon, oxygen, and nitrogen atoms, respectively.[4]

  • The "Rule of Six": A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (like an azide) to provide sufficient "dilution" and render the compound relatively safe for handling.[4]

Low molecular weight azides, especially those with a C/N ratio less than 3, should never be isolated in their pure form and are best generated and used in situ.[4][5]

Parameter Risk Level & Handling Recommendation Justification
(NC + NO) / NN Ratio < 3 (e.g., Azidoacetone)High Risk. Do not isolate. Generate and use in situ as a dilute solution and as the limiting reagent.[4][5]
≥ 3 (e.g., n-Nonyl azide)Lower Risk. May be isolated in small quantities (< 5-20g), but should be stored cold, in solution, and away from heat/shock sources.[4]
Structural Features Olefinic, aromatic, or carbonyl azidesIncreased Risk. These are generally less stable than aliphatic azides and require greater caution.[4]

Q2: What is the safest way to perform a reaction with a small, potentially unstable organic azide?

A: The universally recommended best practice is in situ generation.[5] This involves creating the organic azide in the reaction vessel from a stable precursor (e.g., an alkyl halide and sodium azide) and having it react immediately with the alkyne without any isolation or purification steps. This approach keeps the concentration of the energetic intermediate low at all times. The CuAAC reaction is remarkably tolerant of the salts and solvents used in azide formation, making this a highly effective and practical strategy.[5]

Q3: Beyond the azide itself, what are the primary hazards of the CuAAC reaction, especially on a larger scale?

A: The CuAAC reaction is highly exothermic, releasing approximately 50 kcal/mol of energy.[6] When running reactions with high concentrations of reagents, this heat can accumulate rapidly, leading to a dangerous "runaway" reaction. It is strongly advised against running highly exothermic reactions without a solvent to act as a heat sink.[5] Additionally, under certain conditions, copper(I) and terminal alkynes can form copper acetylide complexes, which can be explosive when isolated and dry. Maintaining a solution-phase, controlled reaction environment is critical for safety.

Section 2: Troubleshooting Guide for Triazole Synthesis (CuAAC)

This section provides solutions to common experimental failures encountered during copper-catalyzed triazole synthesis.

Q4: My CuAAC reaction has a very low yield or failed completely. What are the likely causes?

A: Reaction failure in CuAAC typically points to a problem with the catalyst's oxidation state or reaction components. Here are the most common culprits:

  • Inactive Catalyst (Cu(II) is present): The catalytically active species is Copper(I).[7] If you start with a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate and maintain the Cu(I) state.[5][7] Oxygen can oxidize Cu(I) back to the inactive Cu(II), so using a slight excess of the reducing agent or degassing your solvents can be beneficial.[7]

  • Inhibitory Anions: The use of cuprous iodide (CuI) is generally not recommended when maximum reaction rates are desired. The iodide ion is a strong ligand for Cu(I) and can form unreactive polynuclear complexes, effectively sequestering your catalyst.[5][6] CuBr or Cu(OAc) are often better choices.[5]

  • Poor Ligand Choice (or Absence): While many CuAAC reactions work without a ligand, challenging substrates or bioconjugation reactions benefit greatly from an accelerating ligand.[6][8] Ligands like TBTA (tris-(benzyltriazolyl)methylamine) stabilize the Cu(I) oxidation state and prevent the formation of unproductive copper aggregates.[5]

  • Sub-optimal pH or Buffers: The reaction is robust over a wide pH range (4-12), but pH 7 is a good starting point for most applications.[6][7] Buffers with high concentrations (>0.2 M) of chloride can also inhibit the reaction by competing for copper coordination.[6]

Q5: My main product is the homocoupled alkyne dimer (Glaser coupling). How do I suppress this side reaction?

A: Glaser coupling is a classic side reaction in CuAAC and is a clear indicator of the presence of Cu(II) and oxygen.[5] This oxidative process competes with the desired cycloaddition. To prevent it:

  • Ensure a Reducing Environment: Add a slight excess (5-10 mol%) of sodium ascorbate relative to copper. This rapidly reduces any dissolved oxygen and converts any Cu(II) back to the active Cu(I) state.[5][7]

  • Degas Solvents: For particularly sensitive reactions, bubbling an inert gas (argon or nitrogen) through the solvent before adding reagents can effectively remove dissolved oxygen.

  • Use Elemental Copper: Adding a piece of copper wire or turnings can serve as a continuous source of Cu(I) and a sink for oxidative species, often leading to very pure products, albeit with longer reaction times.[5]

Q6: I obtained a mixture of 1,4- and 1,5-disubstituted triazoles. I thought CuAAC was regioselective?

A: You are correct; the copper-catalyzed reaction is highly regioselective, producing almost exclusively the 1,4-disubstituted regioisomer.[7] The formation of a mixture of 1,4- and 1,5-isomers is the hallmark of the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[7] This result strongly suggests that your copper catalyst was not active for one of the reasons outlined in Q4. The thermal reaction requires higher temperatures and is much slower, but if left for a long time or heated, it can proceed in the absence of an effective catalyst.[7]

G cluster_0 Reaction Outcome Analysis Start Reaction Complete. Analyze Product Mixture CheckRegio Mixture of 1,4- and 1,5-regioisomers? Start->CheckRegio CheckYield Low or No Yield? CheckRegio->CheckYield No Cause_Thermal Root Cause: Uncatalyzed Thermal Reaction CheckRegio->Cause_Thermal Yes CheckGlaser Glaser Homocoupling Byproduct Present? CheckYield->CheckGlaser No Cause_Catalyst Root Cause: Inactive Cu(I) Catalyst CheckYield->Cause_Catalyst Yes Success Clean 1,4-Triazole Product CheckGlaser->Success No Cause_Oxidation Root Cause: Catalyst Oxidation (O₂ present) CheckGlaser->Cause_Oxidation Yes

Caption: Troubleshooting flowchart for common CuAAC reaction failures.

Section 3: Protocols & Methodologies

Here, we provide a detailed, safety-oriented protocol for a common synthetic procedure.

Protocol 1: Safe In-Situ Preparation of Benzyl Azide and Subsequent CuAAC Reaction

This protocol demonstrates the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl bromide, avoiding the isolation of the energetic intermediate, benzyl azide.

Materials:

  • Benzyl bromide (1.0 mmol, 171 mg)

  • Sodium azide (NaN₃) (1.1 mmol, 71.5 mg) (Toxic!)

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • Solvent: 1:1 mixture of tert-Butanol and Water (4 mL)

  • Reaction vial with stir bar, blast shield

Procedure:

  • Safety First: Conduct the entire procedure in a well-ventilated fume hood. Wear standard PPE (lab coat, safety glasses, gloves). Place a blast shield in front of the reaction apparatus. Sodium azide is highly toxic and should be handled with care.

  • Azide Formation: To the reaction vial, add benzyl bromide (1.0 mmol), sodium azide (1.1 mmol), and 2 mL of the t-BuOH/H₂O solvent.

  • In-Situ Reaction: Stir the mixture vigorously at room temperature for 1-2 hours to form benzyl azide in situ. The reaction mixture will likely be a milky suspension. Do not attempt to isolate the benzyl azide.

  • Addition of Cycloaddition Reagents: To the same vial containing the freshly prepared benzyl azide suspension, add phenylacetylene (1.0 mmol).

  • Catalyst Preparation: In a separate small vial, dissolve the CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in the remaining 2 mL of the t-BuOH/H₂O solvent. The blue solution should turn pale yellow or colorless upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Initiate Click Reaction: Add the catalyst solution from step 5 to the main reaction vial.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours but can be left overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. The organic layers can be washed with brine, dried over sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

G cluster_workflow In-Situ Azide Generation & CuAAC Workflow A Step 1: Combine Alkyl Halide + NaN₃ in Solvent B Step 2: Stir 1-2h (In-Situ Azide Formation) A->B Safety: No Isolation! C Step 3: Add Alkyne to the same vessel B->C F Step 6: Stir & Monitor (Triazole Formation) C->F D Step 4: Prepare Catalyst (CuSO₄ + NaAscorbate) E Step 5: Add Catalyst to main reaction D->E E->F

Caption: Safe workflow for triazole synthesis via in-situ azide generation.

References
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303-1313. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986421. Retrieved from [Link]

  • Lin, C.-H., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9633-9643. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • MDPI. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges in this synthesis, ensuring efficiency, selectivity, and scalability.

Overview of Synthetic Challenges

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a valuable building block in medicinal chemistry, is often described as challenging[1]. The primary difficulties do not arise from the complexity of the molecule itself, but from fundamental issues of regioselectivity and purification that can significantly impact yield and process viability.

The two principal synthetic strategies are:

  • Route A: Direct N-Alkylation. This classic approach involves the alkylation of 3-methyl-1H-1,2,4-triazole with a haloacetic acid derivative. While seemingly straightforward, it is frequently plagued by the formation of multiple positional isomers.

  • Route B: "Built-in" Cyclization. This more modern approach constructs the triazole ring with the acetic acid side chain already in place, thereby circumventing the regioselectivity problems inherent in Route A.

This guide will dissect the challenges associated with both routes and provide actionable solutions.

Logical Workflow: Choosing a Synthetic Route

The choice of synthetic route has significant downstream implications. The following diagram outlines the decision-making process based on common experimental goals.

Synthetic_Route_Decision Start Goal: Synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid Scale What is the target scale? Start->Scale Purification Is chromatography acceptable? Scale->Purification Large Scale (>100g) RouteA Route A: Direct N-Alkylation (High risk of isomers) Scale->RouteA Small Scale / Exploratory Purification->RouteA Yes RouteB Route B: 'Built-in' Cyclization (High regioselectivity) Purification->RouteB No Recommendation Recommendation: Route B is superior for scalability, selectivity, and sustainability. RouteA->Recommendation RouteB->Recommendation

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Category 1: Issues in N-Alkylation (Route A)

Question: I performed an alkylation of 3-methyl-1H-1,2,4-triazole with ethyl chloroacetate and got a mixture of products that are very difficult to separate. What happened?

Answer: You have encountered the primary challenge of this route: poor regioselectivity. The 3-methyl-1H-1,2,4-triazole anion has two nucleophilic nitrogen atoms (N1 and N4) available for alkylation, leading to a mixture of the desired N1-isomer and the undesired N4-isomer. The N2 position is generally considered less reactive. The ratio of these isomers is highly dependent on reaction conditions. This issue often necessitates difficult chromatographic purification, which is undesirable for large-scale production[1].

Question: How can I improve the regioselectivity to favor the desired N1-isomer?

Answer: While completely eliminating the N4-isomer is difficult, you can influence the ratio by carefully selecting the reaction parameters. The choice of base, solvent, and temperature plays a critical role. Softer bases and polar aprotic solvents often favor N1 alkylation. Recent studies on the parent 1,2,4-triazole have shown that microwave conditions combined with ionic liquids can achieve excellent regioselectivity for the N1 position[2].

ParameterConditionExpected Outcome on N1:N4 RatioRationale / Reference
Base Strong, hard bases (e.g., NaH)May decrease N1 selectivityHard bases can deprotonate the triazole completely, leading to less discrimination between the N1 and N4 sites.
Weaker, soft bases (e.g., K₂CO₃)Often improves N1 selectivityCreates a softer nucleophile, which preferentially attacks at the sterically less hindered and electronically favorable N1 position.[2]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Generally favors N1 alkylationThese solvents solvate the cation of the base but leave the triazole anion relatively free, enhancing its nucleophilicity.
Protic (e.g., Ethanol)May decrease N1 selectivityHydrogen bonding can shield the N1 position, potentially reducing its relative reactivity.
Specialized Conditions Microwave Irradiation in Ionic LiquidHigh N1 selectivity reportedProvides controlled, rapid heating and a unique reaction environment that can strongly favor one isomer.[2]

Question: My alkylation reaction is sluggish and gives a low yield. What could be the cause?

Answer: Several factors could be responsible for low conversion:

  • Base Inefficiency: Ensure your base is strong enough to deprotonate the triazole (pKa ≈ 10). Anhydrous potassium carbonate is a common and effective choice[2]. Make sure the base is freshly dried, as water can interfere with the reaction.

  • Leaving Group: The reactivity of the alkylating agent matters. Bromo- or iodo-acetic acid esters are more reactive than their chloro- counterparts and may improve conversion rates.

  • Temperature: While higher temperatures can increase the reaction rate, they may also negatively impact regioselectivity. An optimal temperature must be found empirically, typically in the range of 60-100 °C for conventional heating.

  • Purity of Starting Materials: Ensure your 3-methyl-1H-1,2,4-triazole is pure and dry. Impurities can inhibit the reaction.

Category 2: Issues in Cyclization (Route B)

Question: I am considering the "built-in" cyclization route to avoid selectivity issues. What are the key challenges with this approach?

Answer: The cyclization route is indeed superior for selectivity[1]. The main challenges shift from purification to the handling of intermediates and optimizing the cyclization conditions. A reported efficient method involves the condensation of ethyl hydrazinoacetate with an acetimidamide equivalent[1]. A key intermediate in this process can be highly energetic and requires careful handling, making a continuous-flow setup an ideal platform for controlling reaction parameters and ensuring safety[1].

Category 3: General Purification & Hydrolysis

Question: My final product, the carboxylic acid, is proving difficult to purify by crystallization. What are some effective methods?

Answer: The product is zwitterionic, which can complicate crystallization.

  • pH Adjustment: The key is to find the isoelectric point, where the molecule has a net-zero charge and minimum solubility. After hydrolyzing the ester with a base (e.g., NaOH), carefully acidify the solution with an acid like HCl. The product should precipitate out. Check the pH at which maximum precipitation occurs.

  • Solvent Selection: A mixture of water and a miscible organic solvent like isopropanol or ethanol is often effective. Dissolve the crude product in a minimum amount of hot water and then slowly add the organic solvent until turbidity appears. Allow it to cool slowly to form crystals.

Question: Are there any risks during the final ester hydrolysis step?

Answer: The 1,2,4-triazole ring is generally stable to hydrolysis under standard basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture at room temperature to 50°C)[3][4]. The primary risk is an incomplete reaction. Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed. Overly harsh conditions (e.g., very high temperatures or concentrated acid/base) should be avoided to prevent any potential degradation, although this is unlikely for this stable heterocyclic system[4].

Validated Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: "Built-in" Cyclization via Continuous Flow (Recommended)

This protocol is adapted from a highly efficient, selective, and scalable synthesis that avoids chromatography[1]. It is presented here as a benchmark for best practices.

Flow_Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis A Pump 1: Ethyl Hydrazinoacetate (4) Mixer1 T-Mixer A->Mixer1 B Pump 2: N,N-dimethylacetamide dimethylacetal (6) B->Mixer1 Reactor1 Heated Coil Reactor 1 (e.g., 120°C, 20 min residence) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Output Stream (Contains energetic intermediate) C Pump 3: Aqueous NaOH C->Mixer2 Reactor2 Heated Coil Reactor 2 (e.g., 100°C, 10 min residence) Mixer2->Reactor2 Workup Aqueous Workup: 1. Cool the output stream 2. Acidify with HCl to pH ~3-4 3. Filter the precipitate 4. Wash with cold water & dry Reactor2->Workup

Caption: Workflow for the continuous synthesis of the target acid.

Step-by-Step Methodology:

  • System Setup: Configure a commercial flow chemistry system with at least two pumps, two heated reactor coils, and two T-mixers.

  • Reagent Preparation:

    • Solution A: Prepare a stock solution of ethyl hydrazinoacetate.

    • Solution B: Prepare a stock solution of N,N-dimethylacetamide dimethylacetal.

    • Solution C: Prepare a stock solution of aqueous sodium hydroxide (e.g., 3 M).

  • Reaction Execution:

    • Pump solutions A and B at equimolar flow rates through the first T-mixer and into the first heated reactor coil. The conditions (temperature, residence time) must be optimized to form the condensation intermediate.

    • The output stream from the first reactor is directly fed into a second T-mixer where it is combined with the aqueous NaOH solution.

    • This new mixture immediately enters the second heated reactor coil for saponification of the ester.

  • Workup and Isolation:

    • The output from the second reactor is cooled.

    • The basic aqueous solution is carefully acidified with concentrated HCl until the pH reaches the isoelectric point (typically pH 3-4), causing the product to precipitate.

    • The solid product is isolated by filtration, washed with cold water and isopropanol, and dried under vacuum to yield 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid with high purity and yield.

Self-Validation: This continuous process is self-validating as the steady-state output provides consistent product quality. The avoidance of isolation of the potentially energetic intermediate significantly enhances process safety[1].

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. [Link]

  • ResearchGate. (2018). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Antiviral Efficacy: (3-Triazol-1-yl-adamantan-1-yl)-acetic acid versus Rimantadine

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antiviral agents against influenza A, the adamantane scaffold has served as a critical starting point for medicinal chemists. Rimantadine, a primary amine derivative of adamantane, has been a cornerstone in this class of antivirals, yet the emergence of resistant strains has necessitated the exploration of new structural modifications. This guide provides a detailed comparison between the established antiviral, rimantadine, and a promising, yet less characterized derivative, (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.

It is important to note that while extensive data exists for rimantadine, direct, peer-reviewed comparative studies on the anti-influenza activity of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid are not yet prevalent in publicly accessible literature. Therefore, this guide will present the known quantitative data for rimantadine and contextualize the potential of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid through the lens of related adamantane-triazole hybrids. Furthermore, a comprehensive experimental framework for a head-to-head comparison will be detailed, providing a roadmap for future research in this area.

Introduction to the Adamantane Antivirals

Adamantane derivatives, including amantadine and rimantadine, have historically been utilized for the prophylaxis and treatment of influenza A infections.[1] Their mechanism of action is well-characterized and involves the targeting of the M2 proton channel, a crucial component in the viral replication cycle.[2] However, the clinical utility of these drugs has been significantly hampered by the rapid development and transmission of resistant viral strains.[1] This has spurred the development of new adamantane analogues that can overcome these resistance mechanisms and potentially offer a broader spectrum of activity. The incorporation of a triazole moiety, a heterocyclic ring known for a wide range of pharmacological activities, into the adamantane structure represents a rational design strategy to enhance antiviral efficacy.[3]

Comparative Antiviral Profile

A direct and definitive comparison of the antiviral potency of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid and rimantadine requires specific experimental data for the former, which is currently lacking in the available literature. However, we can establish a baseline with rimantadine's known activity and infer the potential of the triazole derivative from studies on analogous compounds.

Rimantadine: A Quantitative Overview

Rimantadine functions by blocking the M2 ion channel of the influenza A virus, which prevents the uncoating of the virus and the release of its genetic material into the host cell.[4] Its efficacy has been quantified in various cell-based assays.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
(R)-RimantadineInfluenza A (WT)-19.62[5]>100 (inferred)>5096
(S)-RimantadineInfluenza A (WT)-24.44[5]>100 (inferred)>4091

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

(3-Triazol-1-yl-adamantan-1-yl)-acetic acid: A Potential for Enhanced Activity

While specific EC50 and CC50 values for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid are not available, studies on other adamantane-triazole hybrids suggest a promising outlook. Research on a set of di-, tri-, and tetrazole derivatives of adamantane demonstrated that several of these compounds exhibited significantly higher activity against a rimantadine-resistant strain of influenza A than rimantadine itself, along with lower toxicity.[6] This suggests that the addition of a triazole ring can potentially overcome existing resistance mechanisms.

The acetic acid moiety in (3-Triazol-1-yl-adamantan-1-yl)-acetic acid may also influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility and target interaction, though this requires experimental verification.

Proposed Mechanism of Action

The proposed mechanisms of action for both compounds are rooted in the adamantane core's interaction with the influenza A M2 proton channel.

Rimantadine's Mechanism

G cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Virus Virus Particle Endosome Acidified Endosome (Low pH) Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Endosome->M2_Channel H+ Influx Uncoating Viral Uncoating M2_Channel->Uncoating Facilitates RNA_Release Viral RNA Release to Cytoplasm Uncoating->RNA_Release Rimantadine Rimantadine Rimantadine->M2_Channel Blocks

Rimantadine binds to the lumen of the M2 ion channel, physically obstructing the flow of protons into the virion.[2] This inhibition of acidification prevents the conformational changes in viral proteins necessary for the uncoating process, thereby halting the viral replication cycle at an early stage.[4]

Proposed Mechanism for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid

It is highly probable that (3-Triazol-1-yl-adamantan-1-yl)-acetic acid also targets the M2 proton channel, leveraging the adamantane cage to anchor within the channel's pore. The triazole ring may introduce additional interactions with the channel's amino acid residues, potentially enhancing binding affinity or providing activity against rimantadine-resistant M2 mutants. The specific interactions and their impact on overcoming resistance would need to be elucidated through molecular docking and site-directed mutagenesis studies.

Experimental Protocol for Direct Comparison

To definitively compare the antiviral activities of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid and rimantadine, a standardized set of in vitro assays must be performed. The following outlines a comprehensive experimental workflow.

G Start Start: Compound Preparation Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTS/XTT assay on MDCK cells) Start->Cytotoxicity Plaque_Assay Plaque Reduction Neutralization Test (PRNT) Start->Plaque_Assay Data_Analysis Data Analysis: - Calculate EC50 - Calculate CC50 - Determine Selectivity Index (SI) Cytotoxicity->Data_Analysis Plaque_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Time-of-addition assay, M2 channel functional assay) Data_Analysis->Mechanism_Study Resistance_Study Resistance Profiling (Against known rimantadine-resistant strains) Mechanism_Study->Resistance_Study End End: Comparative Efficacy Profile Resistance_Study->End

Step-by-Step Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying viral infectivity and the inhibitory effects of antiviral compounds.

  • Cell Culture Preparation:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO2.

  • Compound Dilution Series:

    • Prepare a series of 2-fold dilutions of both (3-Triazol-1-yl-adamantan-1-yl)-acetic acid and rimantadine in serum-free cell culture medium. A typical starting concentration would be 100 µM.

  • Virus Preparation and Incubation:

    • Dilute a stock of influenza A virus (e.g., A/WSN/33 H1N1) to a concentration that will produce approximately 50-100 plaques per well.

    • Mix equal volumes of each compound dilution with the diluted virus.

    • Incubate the virus-compound mixtures at 37°C for 1 hour to allow for binding.

  • Infection of Cell Monolayers:

    • Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay and Incubation:

    • Aspirate the inoculum from the cell monolayers.

    • Overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound.

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a 4% formaldehyde solution.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While rimantadine has a well-documented, albeit increasingly compromised, history as an anti-influenza A agent, the exploration of novel adamantane derivatives is paramount. The compound (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stands as a rational candidate for a next-generation M2 inhibitor. The inclusion of the triazole moiety holds the potential to enhance antiviral potency and, crucially, to exhibit activity against rimantadine-resistant viral strains.

The lack of direct experimental data for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid underscores the need for further research. The experimental workflow detailed in this guide provides a clear and robust framework for a direct, quantitative comparison with rimantadine. Such studies are essential to validate the therapeutic potential of this and other novel adamantane-triazole hybrids and to advance the development of effective countermeasures against influenza A.

References

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  • Bethell, R., et al. (1996). Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrobial Agents and Chemotherapy, 40(9), 2135-2140. [Link]

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. [Link]

  • Dolin, R., et al. (1982). Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. The Journal of Infectious Diseases, 146(2), 235-239. [Link]

  • Głowacka, I. E., et al. (2014). Design, synthesis, antiviral and cytostatic activity of ω-(1H-1,2,3-triazol-1-yl)(polyhydroxy)alkylphosphonates as acyclic nucleotide analogues. Bioorganic & Medicinal Chemistry, 22(13), 3343-3353. [Link]

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  • Tawfik, S. S., et al. (2021). Synthesis and anti-influenza activity of five member heterocycles containing compounds: a mini review. Arkivoc, 2021(9), 200-217. [Link]

  • The Medical Letter on Drugs and Therapeutics. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. [Link]

  • Venkatachalam, T. K., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7541-7545. [Link]

  • Wang, J., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific Reports, 7(1), 1-10. [Link]

  • Yen, H. L., et al. (2005). Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. Antimicrobial Agents and Chemotherapy, 49(8), 3127-3134. [Link]

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A Senior Application Scientist's Guide to Validating In Vitro Results with In Vivo Models for Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a novel triazole compound from a promising in vitro "hit" to a viable clinical candidate is a rigorous process underpinned by a critical step: the validation of laboratory findings in living organisms. An in vitro result, however potent, is merely an indication of potential. It is the successful translation of this potential into in vivo efficacy that truly marks a significant advancement in drug development. This guide provides a comprehensive framework for designing and executing studies that effectively bridge the gap between in vitro and in vivo data for triazole-based antifungal agents.

Part I: The In Vitro Foundation - Screening and Characterization of Triazole Compounds

The initial phase of discovery for any new triazole antifungal revolves around robust in vitro testing. These assays are designed to determine the intrinsic antifungal activity of the compound and its primary mechanism of action.

The Cornerstone of Triazole Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately hindering fungal growth.[2]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Toxic_Intermediates Toxic 14α-methylated sterols Fungal_Cell_Membrane Fungal Cell Membrane Integrity Toxic_Intermediates->Fungal_Cell_Membrane disruption Ergosterol Ergosterol Ergosterol->Fungal_Cell_Membrane Triazoles Triazole Compounds Triazoles->CYP51 inhibition CYP51->Toxic_Intermediates accumulation CYP51->Ergosterol biosynthesis

Figure 1: Mechanism of action of triazole antifungal agents.

Key In Vitro Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The most fundamental in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[3] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[3]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the triazole compound in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The concentration range should be sufficient to capture the expected MIC value.[4]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[5]

  • Endpoint Determination:

    • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.[3]

Interpreting In Vitro Data: Beyond the MIC

While the MIC is a crucial starting point, it's important to recognize its limitations. The in vitro environment is a simplified representation of the complex host environment. Factors such as inoculum size, media composition, and pH can influence MIC values.[6][7] Therefore, it is essential to perform these assays under standardized conditions, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[3]

Part II: Bridging the Gap - Selecting the Right In Vivo Model

The transition from in vitro to in vivo studies requires careful consideration of the animal model. The choice of model is critical for obtaining relevant and translatable data.

Considerations for Animal Model Selection
  • Species: Mice are the most commonly used species for antifungal drug testing due to their genetic tractability, cost-effectiveness, and the availability of a wide range of immunological reagents.[8] Rabbits are also used, particularly for studies requiring larger blood volumes for pharmacokinetic analysis.[8]

  • Immune Status: The immune status of the animal is a critical factor. For many invasive fungal infections, immunocompromised models are more clinically relevant.[9] This can be achieved through chemical immunosuppression (e.g., with cyclophosphamide or corticosteroids) or by using genetically modified animals with specific immune deficiencies.[8][9]

  • Infection Route: The route of infection should mimic the human disease as closely as possible. For systemic infections, intravenous injection is common, while for pulmonary infections, intranasal or intratracheal inoculation may be more appropriate.[9]

InVitro_Hit In Vitro Hit (Low MIC) Model_Selection In Vivo Model Selection InVitro_Hit->Model_Selection Species Species (e.g., Mouse, Rabbit) Model_Selection->Species Immune_Status Immune Status (e.g., Immunocompetent, Immunocompromised) Model_Selection->Immune_Status Infection_Route Infection Route (e.g., IV, Intranasal) Model_Selection->Infection_Route PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Species->PK_PD_Study Efficacy_Study Efficacy Study Immune_Status->Efficacy_Study Infection_Route->Efficacy_Study Data_Correlation In Vitro-In Vivo Correlation PK_PD_Study->Data_Correlation Efficacy_Study->Data_Correlation Lead_Candidate Lead Candidate Data_Correlation->Lead_Candidate

Figure 2: Workflow from in vitro hit to in vivo lead candidate.

Part III: The In Vivo Validation - Experimental Design and Execution

In vivo studies are designed to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the triazole compound, as well as its overall efficacy.

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the triazole compound.[10] Key PK parameters include:

  • Cmax: The maximum concentration of the drug in the blood.[10]

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[10]

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.[10]

Pharmacodynamics (PD): What the Drug Does to the Body (and the Fungus)

PD studies aim to link drug exposure (PK) to the antifungal effect. For triazoles, the key PD parameter is the ratio of the AUC to the MIC (AUC/MIC). This index has been shown to be the best predictor of efficacy for this class of drugs.[11]

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Preparation:

    • Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

    • If an immunocompromised model is required, administer cyclophosphamide or another immunosuppressive agent prior to infection.[9]

  • Infection:

    • Inject a standardized inoculum of Candida albicans intravenously via the tail vein.[9]

  • Drug Administration:

    • Administer the triazole compound at various dose levels and schedules. The route of administration should be relevant to the intended clinical use (e.g., oral, intravenous).

  • Endpoint Evaluation:

    • Survival: Monitor the animals daily for a predetermined period and record mortality.[12]

    • Fungal Burden: At specific time points, euthanize a subset of animals and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[12][13]

Part IV: Data Correlation and Interpretation - Making Sense of the Results

The ultimate goal is to establish a clear correlation between the in vitro and in vivo data.

The Power of the PK/PD Index

By plotting the antifungal effect (e.g., reduction in fungal burden) against the AUC/MIC ratio, a dose-response relationship can be established. This allows for the determination of the target AUC/MIC value required for a desired level of efficacy (e.g., stasis, 1-log kill, 2-log kill).

Data Presentation: A Comparative Analysis

CompoundIn Vitro MIC (µg/mL)In Vivo Dose (mg/kg)Plasma AUC (µg·h/mL)Kidney Fungal Burden (log10 CFU/g) Reduction vs. ControlAUC/MIC Ratio
Triazole A 0.510252.550
Triazole B 2.010200.510
Fluconazole 1.020402.040

This table presents hypothetical data for illustrative purposes.

In this example, Triazole A demonstrates a strong in vitro-in vivo correlation. Despite having a lower MIC than fluconazole, a lower dose of Triazole A achieves a greater reduction in fungal burden, corresponding to a higher AUC/MIC ratio. Triazole B, with its high MIC and poor in vivo efficacy, would likely be deprioritized.

Conclusion: An Integrated Approach to Triazole Drug Development

The validation of in vitro results with in vivo models is a non-negotiable step in the development of new triazole antifungal agents. A thorough understanding of the compound's in vitro potency, coupled with a well-designed in vivo study to assess its pharmacokinetic and pharmacodynamic properties, is essential for making informed decisions about which candidates to advance. By following the principles and protocols outlined in this guide, researchers can increase the likelihood of successfully translating a promising in vitro finding into a clinically effective antifungal therapy.

References

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  • National Institutes of Health. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Available from: [Link]

  • National Institutes of Health. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Available from: [Link]

  • PubMed Central. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Available from: [Link]

  • PubMed Central. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available from: [Link]

  • Taylor & Francis Online. Triazole derivatives with improved in vitro antifungal activity over azole drugs. Available from: [Link]

  • ResearchGate. Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Available from: [Link]

  • National Institutes of Health. In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy. Available from: [Link]

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Unmasking the Selectivity of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid, a molecule combining the rigid, lipophilic adamantane scaffold with a versatile triazole moiety. While direct cross-reactivity data for this specific molecule is not extensively published, this guide synthesizes insights from structurally related compounds to propose a robust, data-driven approach for its comprehensive profiling.

The adamantane cage is a privileged structure in medicinal chemistry, known for its ability to anchor ligands into binding pockets and improve pharmacokinetic properties.[1][2] Its derivatives have found applications as antiviral, antidiabetic, and anticancer agents, targeting a range of proteins from viral ion channels to enzymes like dipeptidyl peptidase IV (DPP-IV) and soluble epoxide hydrolase.[1][3] The triazole ring, a five-membered heterocycle, is another key pharmacophore known for its ability to engage in hydrogen bonding, dipole-dipole, and π-π stacking interactions with biological targets.[4] Triazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[5][6][7]

The combination of these two moieties in (3-Triazol-1-yl-adamantan-1-yl)-acetic acid (PubChem CID: 3452374) suggests a potential for interaction with a variety of biological targets.[8] Therefore, a thorough investigation of its selectivity is paramount for any future therapeutic development. This guide will detail the experimental methodologies to build a comprehensive cross-reactivity profile and provide a framework for interpreting the resulting data in comparison to other relevant compounds.

I. Rationale for Cross-Reactivity Screening: Lessons from Adamantane and Triazole Analogs

The rationale for a broad cross-reactivity screen of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid stems from the known promiscuity of its constituent chemical motifs.

Adamantane Derivatives: The lipophilic nature of the adamantane core facilitates entry into hydrophobic pockets of various proteins.[9] For instance, amantadine and rimantadine target the M2 proton channel of the influenza virus, while memantine acts as an antagonist of the NMDA receptor.[1] More recently, adamantane-based compounds have been developed as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase and soluble epoxide hydrolase.[3]

Triazole-Containing Compounds: The 1,2,4-triazole system is a common feature in many antifungal agents that inhibit lanosterol 14α-demethylase.[10] Furthermore, various triazole derivatives have shown inhibitory activity against kinases, proteases, and other enzymes.[5][6] The structure-activity relationship (SAR) of many triazole compounds reveals that modifications to the substituents on the triazole ring can significantly alter their target specificity.[5]

Given this precedent, a comprehensive cross-reactivity panel for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid should, at a minimum, include representative members from the following target classes:

  • Ion Channels: Particularly NMDA receptors and viral ion channels.

  • G-Protein Coupled Receptors (GPCRs): A broad panel to assess general off-target binding.

  • Kinases: A diverse kinase panel is crucial due to the prevalence of kinase off-target effects in drug discovery.[11][12]

  • Hydrolases: Including soluble epoxide hydrolase and proteases.

  • Cytochrome P450 Enzymes: To assess potential for drug-drug interactions.

II. Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended to efficiently and cost-effectively build the cross-reactivity profile.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Orthogonal & Functional Assays A Initial High-Throughput Screening (HTS) (e.g., 10 µM single concentration) B Large, diverse panel of targets (GPCRs, Kinases, Ion Channels, etc.) A->B Identifies initial 'hits' C Confirmatory screening of initial hits B->C Progress significant hits D 8-point dose-response curves C->D E Calculation of IC50/EC50 values D->E F Secondary, label-free, or functional assays (e.g., cellular thermal shift assay, enzymatic assays) E->F For confirmed off-targets G Confirmation of direct target engagement and functional consequence F->G

Figure 1: A tiered experimental workflow for assessing the cross-reactivity profile of a compound.

A. Tier 1: Broad Panel Screening

The initial step involves screening (3-Triazol-1-yl-adamantan-1-yl)-acetic acid at a single, high concentration (typically 10 µM) against a large and diverse panel of targets.[13][14] This provides a broad overview of potential off-target interactions. Commercial services offer comprehensive screening panels covering hundreds of targets.

Recommended Panels:

  • Receptor Panel: A comprehensive radioligand binding assay panel against a wide range of GPCRs, ion channels, and transporters.[15][16][17]

  • Kinase Panel: A kinase panel of at least 100 kinases, representing all major branches of the kinome.[18][19]

  • Safety Panel: A panel of targets associated with known adverse drug reactions (e.g., hERG, COX-1/2, phosphodiesterases).

B. Tier 2: Dose-Response and IC50 Determination

Any "hits" identified in Tier 1 (e.g., >50% inhibition or displacement) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure allows for a more accurate assessment of the compound's potency at off-targets.

C. Tier 3: Orthogonal and Functional Assays

For any significant and confirmed off-targets, it is crucial to perform orthogonal assays to confirm the interaction and assess its functional consequence. This is a critical step for validating any potential cross-reactivity.

  • Orthogonal Binding Assays: Utilize a different assay format (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm direct binding to the off-target protein.

  • Functional Assays: Employ cell-based or biochemical assays to determine if the binding event translates into a functional effect (e.g., inhibition of enzymatic activity, modulation of a signaling pathway).

III. Detailed Experimental Protocols

The following are example protocols for key assays in the cross-reactivity screening workflow.

A. Protocol 1: Radioligand Receptor Binding Assay (Filtration-Based)

This protocol is a standard method for assessing the affinity of a compound for a specific receptor.[15][17]

Objective: To determine the ability of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid to displace a known radioligand from a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific binding control.

    • 25 µL of each dilution of the test compound.

  • Add Radioligand: Add 25 µL of the radiolabeled ligand (at a concentration near its Kd) to all wells.

  • Add Receptor Membranes: Add 50 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound and plot the data to determine the IC50 value.

B. Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[20][21]

Objective: To determine the inhibitory effect of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid on the activity of a specific kinase.

Materials:

  • Purified recombinant kinase.

  • Specific peptide substrate for the kinase.

  • ATP.

  • (3-Triazol-1-yl-adamantan-1-yl)-acetic acid.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid in kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • 5 µL of each dilution of the test compound.

    • 5 µL of kinase solution.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]

  • Initiate Reaction: Add 10 µL of a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[21]

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced.

  • Measure Luminescence: Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

IV. Comparative Data Presentation and Interpretation

To provide a clear and objective comparison, the cross-reactivity data for (3-Triazol-1-yl-adamantan-1-yl)-acetic acid should be presented alongside data for relevant reference compounds.

Table 1: Hypothetical Kinase Selectivity Profile
Kinase Target(3-Triazol-1-yl-adamantan-1-yl)-acetic acid IC50 (µM)Compound A (Reference) IC50 (µM)Compound B (Reference) IC50 (µM)
Primary Target X 0.05 0.02 1.5
Kinase 1> 100.52.3
Kinase 22.5> 100.8
Kinase 38.13.2> 10
............

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Receptor Binding Profile (% Inhibition at 10 µM)
Receptor Target(3-Triazol-1-yl-adamantan-1-yl)-acetic acidCompound A (Reference)Compound B (Reference)
Primary Target Y 95% 98% 25%
Receptor 115%5%8%
Receptor 265%12%75%
Receptor 32%1%3%
............

This table presents hypothetical data for illustrative purposes.

Interpretation of Results:

The hypothetical data in Tables 1 and 2 would suggest that (3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a potent inhibitor of its primary target but also shows some off-target activity against Kinase 2 and Receptor 2. The selectivity window (the ratio of off-target to on-target activity) should be carefully considered. A selectivity window of at least 100-fold is often desired for a drug candidate.

V. Conclusion and Future Directions

A comprehensive understanding of the cross-reactivity profile of (3-Triazol-1-yl-adamantan-1-yl)-acetic acid is a critical step in its evaluation as a potential therapeutic agent. The experimental framework outlined in this guide, combining broad panel screening with confirmatory dose-response and functional assays, provides a robust strategy for identifying and characterizing off-target interactions. By comparing its selectivity profile to that of other relevant compounds, researchers and drug development professionals can make informed decisions about the future development of this and other adamantane-triazole-based molecules. The insights gained from such studies are invaluable for mitigating potential safety risks and for uncovering new therapeutic opportunities.

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A Comparative Guide to the Biological Activity of 1,2,4-Triazole vs. 1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the vast landscape of heterocyclic chemistry, the triazole nucleus—a five-membered ring with three nitrogen atoms—stands out as a "privileged scaffold." This designation is earned by its consistent presence in a multitude of biologically active compounds.[1] The positional arrangement of the three nitrogen atoms gives rise to two principal isomers: 1,2,3-triazole and 1,2,4-triazole.[2][3][4] While structurally similar, this subtle difference in nitrogen placement profoundly influences their physicochemical properties and, consequently, their interaction with biological targets. This guide provides an in-depth comparison of the biological activities of these two isomers, supported by experimental data, to inform rational drug design and development. Compounds containing a triazole ring are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3][5][6]

Caption: Chemical structures of 1,2,3-triazole and 1,2,4-triazole isomers.

Structural Nuances and Physicochemical Consequences

The core difference between the isomers lies in the connectivity of the nitrogen atoms. In 1,2,4-triazole, the nitrogens are separated, whereas in 1,2,3-triazole, they are adjacent. This distinction alters the electronic distribution, dipole moment, and hydrogen bonding capabilities of the ring system.

  • 1,2,4-Triazole: This isomer is a cornerstone of many successful pharmaceuticals, particularly in the antifungal domain.[7][8][9] Its specific electronic configuration allows one of the nitrogen atoms (at the 4-position) to act as a potent coordinator with metal ions, a feature critical for its primary mechanism of action in antifungal agents.

  • 1,2,3-Triazole: This isomer has gained immense popularity in medicinal chemistry, largely due to the advent of the Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry."[10] This reaction provides a highly efficient and reliable method for its synthesis.[10][11] The resulting 1,4-disubstituted 1,2,3-triazole is remarkably stable and often serves as a bioisostere for amide bonds, acting as a rigid linker to connect different pharmacophores without being susceptible to enzymatic hydrolysis.[12]

Comparative Analysis of Biological Activities

While both isomers exhibit a broad spectrum of activities, their potency and prevalence vary significantly across different therapeutic areas.

Antifungal Activity: The Domain of 1,2,4-Triazoles

The most pronounced difference between the isomers is observed in their antifungal efficacy. The 1,2,4-triazole scaffold is the undisputed champion in this arena, forming the core of market-leading drugs like Fluconazole, Itraconazole, and Voriconazole.[2][5]

Mechanism of Action: The antifungal activity of 1,2,4-triazoles stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][14][15] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the enzyme's active site, effectively blocking its function.[15] This leads to the accumulation of toxic sterol precursors and disrupts the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[13]

While some 1,2,3-triazole derivatives have been reported to possess antifungal properties, they generally do not achieve the high potency of their 1,2,4-isomeric counterparts. For instance, studies comparing hybrid molecules have shown that those containing a 1,2,4-triazole moiety often exhibit significantly lower Minimum Inhibitory Concentrations (MICs).[7]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Disruption Disrupted Fungal Cell Membrane Enzyme->Ergosterol Catalysis Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Triazole->Enzyme Inhibition via N4-Heme Iron Binding

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound Class Representative Compound Candida albicans Aspergillus fumigatus Reference
1,2,4-Triazole Fluconazole (Standard) 0.25 - 4 >64 [7]
1,2,4-Triazole Voriconazole (Standard) 0.03 - 0.5 0.25 - 1 [7]
1,2,4-Triazole Hybrid Compound 1a (R=7Cl) Moderate Activity 0.25 [7]
1,2,3-Triazole Hybrid Benzotriazine-containing 0.0156 - 2.0 Not Reported [7]
1,2,3-Triazole-Amino Acid Compound 6a >30% inhibition Not Reported [17]

Note: Direct head-to-head comparisons are rare in a single study. This table collates representative data to illustrate general trends. Lower MIC values indicate higher potency.

Anticancer Activity: A Collaborative Effort

In the realm of oncology, both isomers have proven to be valuable scaffolds.[2][6]

  • 1,2,3-Triazoles are frequently used as linkers to create hybrid molecules, tethering known cytotoxic agents or pharmacophores to improve their properties or direct them to specific targets.[10][17][18] The "click chemistry" approach is ideal for this, allowing for the rapid assembly of diverse molecular libraries for screening.[10] For example, linking the EGFR inhibitor erlotinib to a chalcone via a 1,2,3-triazole created a hybrid with potent activity against head and neck squamous cell carcinoma (HNSCC) cells (IC50 = 0.673 µM).[10]

  • 1,2,4-Triazole derivatives have also been developed as standalone anticancer agents, demonstrating significant antiproliferative activity against a range of cancer cell lines, including breast, lung, and ovarian cancers.[19][20] Their mechanisms often involve the inhibition of crucial cellular targets like tubulin polymerization or specific kinases.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound Class Representative Compound Cancer Cell Line IC50 (µM) Reference
1,2,3-Triazole Hybrid Erlotinib-Chalcone (5a) Detroit 562 (HNSCC) 0.673 [10]
1,2,3-Triazole-Naphthoquinone Compound 17 MOLT-4 (Leukemia) Potent at 10-20 µM [21]
1,2,3-Triazole-Phosphonate Compound 8 HT-1080 (Fibrosarcoma) ~15-50 [18]
1,2,4-Triazole Derivative 3-alkylsulfanyl derivative Breast, Lung, Ovarian Moderate to Promising [19]

| 1,2,4-Triazole-NSAID Hybrid | Compound HB5 | Hep G2 (Liver) | Low IC50, Selective |[20] |

Antibacterial Activity: A Field of Hybrids

Both 1,2,3- and 1,2,4-triazole rings have been incorporated into hybrid molecules to create novel antibacterial agents, often to combat drug-resistant strains.[12][22] The triazole moiety can enhance the potency of existing antibiotics or introduce new mechanisms of action, such as the inhibition of DNA gyrase, topoisomerase IV, or other essential bacterial enzymes.[12] Clinically relevant examples like the cephalosporin Cefatrizine and the oxazolidinone Radezolid demonstrate the successful application of triazole-containing hybrids in antibacterial therapy.[12][22] The choice between isomers in this context is often dictated by synthetic feasibility and the desired spatial arrangement of the linked pharmacophores.

Synthesis and Experimental Design: The Causality of Choice

The choice of which isomer to pursue in a drug discovery campaign is heavily influenced by the synthetic routes available and the intended biological target.

Synthetic Pathways: Efficiency vs. Tradition

The methodologies for synthesizing the two isomers are distinct, providing different advantages.

Synthesis_Workflows cluster_123 1,2,3-Triazole Synthesis (CuAAC 'Click' Chemistry) cluster_124 1,2,4-Triazole Synthesis (Pellizzari Reaction) A1 Terminal Alkyne A4 1,4-disubstituted 1,2,3-Triazole A1->A4 [3+2] Cycloaddition A2 Organic Azide A2->A4 [3+2] Cycloaddition A3 Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A3->A4 [3+2] Cycloaddition B1 Amide B3 Condensation/ Dehydration (Heat) B1->B3 B2 Acylhydrazide B2->B3 B4 1,3,5-trisubstituted 1,2,4-Triazole B3->B4

Caption: Representative synthetic workflows for triazole isomers.

  • 1,2,3-Triazoles (via CuAAC): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard.[10] Its appeal lies in its high yields, mild reaction conditions, broad substrate scope, and stereospecificity, producing only the 1,4-disubstituted isomer. This reliability is invaluable in medicinal chemistry for creating libraries of compounds with high confidence in their structure.

  • 1,2,4-Triazoles: Syntheses are more varied and often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond.[23] These methods, while effective, can sometimes require harsher conditions and may lead to mixtures of regioisomers, necessitating more complex purification steps.

Featured Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of biological data, protocols must be robust and self-validating. The following is a standard methodology for assessing antifungal activity.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric of its antifungal potency. It is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Reagents and Inoculum: a. Prepare stock solutions of test compounds (e.g., 1,2,4-triazole and 1,2,3-triazole derivatives) and a positive control drug (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO). b. Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. c. Prepare a standardized fungal inoculum in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to the final working concentration.

2. Assay Plate Preparation (96-well plate): a. Dispense RPMI-1640 medium into all wells. b. Perform a two-fold serial dilution of the compound stock solutions across the plate, typically from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.125 µg/mL). c. Self-Validation System:

  • Positive Control: Include wells with serial dilutions of Fluconazole.
  • Negative/Sterility Control: Include wells with medium only (no fungus, no drug) to check for contamination.
  • Growth Control: Include wells with medium and the fungal inoculum but no drug, to ensure the organism is viable. The DMSO concentration in these wells must match that of the test wells.

3. Inoculation and Incubation: a. Add the standardized fungal inoculum to all wells except the sterility control. b. Seal the plates and incubate at 35°C for 24-48 hours.

4. Determination of MIC: a. Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. b. Optionally, add a viability indicator like resazurin and read the absorbance/fluorescence on a plate reader for a quantitative result.

5. Interpretation of Results: a. The Growth Control wells must show robust fungal growth. b. The Sterility Control wells must show no growth. c. The MIC of the positive control drug (Fluconazole) must fall within its expected range for the quality control strain. d. Only if these conditions are met can the MIC values for the test compounds be considered valid. This self-validating system ensures the reliability and reproducibility of the experimental data.

Conclusion and Future Perspectives

The isomeric relationship between 1,2,4-triazole and 1,2,3-triazole provides a compelling case study in structure-activity relationships.

  • 1,2,4-Triazole remains the preeminent scaffold for antifungal drug development due to its specific and potent mechanism of inhibiting ergosterol biosynthesis. Future work in this area will likely focus on overcoming resistance and broadening the spectrum of activity against emerging fungal pathogens.

  • 1,2,3-Triazole , empowered by the efficiency of click chemistry, has solidified its role as a versatile and stable linker in the construction of complex, multi-functional molecules, particularly in anticancer and antibacterial research.[21]

The path forward in drug discovery will undoubtedly involve the continued exploitation of both isomers. The development of novel hybrids, the exploration of new biological targets, and the application of these privileged scaffolds in emerging fields like targeted protein degradation[24] will ensure that the tale of these two triazole isomers continues for years to come.

References

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A Comparative Analysis of Adamantane-Triazoles and Standard Antifungal Drugs: Efficacy, Mechanism, and Future Prospects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Looming Threat of Fungal Pathogens

The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a formidable challenge to public health.[1][2] For decades, our therapeutic arsenal has been dominated by a few core classes of drugs, primarily the polyenes, echinocandins, and the widely used azoles.[3][4] While these agents have saved countless lives, their efficacy is being steadily eroded by the emergence of resistant strains, and their use can be limited by toxicity and drug-drug interactions.[2][5] This escalating crisis underscores the urgent need for novel antifungal agents with improved potency, broader spectra of activity, and novel mechanisms of action.[2][6]

In this context, the development of adamantane-triazole derivatives has emerged as a highly promising avenue of research. By strategically modifying the well-established triazole scaffold with a bulky, lipophilic adamantane moiety, researchers aim to enhance the therapeutic properties of this drug class. This guide provides a comprehensive comparison of the efficacy of these novel adamantane-triazoles against that of standard antifungal drugs, supported by experimental data and a detailed examination of their underlying mechanisms and structure-activity relationships.

Pillar 1: Unraveling the Mechanisms of Action

A fundamental understanding of how antifungal agents function is critical to appreciating their strengths and limitations. The primary target for the vast majority of azole antifungals, including the adamantane-triazole family, is a crucial enzyme in the fungal cell membrane biosynthesis pathway.

Standard Antifungal Drugs: A Three-Pronged Attack

The established antifungal drug classes target different essential components of the fungal cell:

  • Azoles (e.g., Fluconazole, Voriconazole): This class acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[1][3] By disrupting ergosterol synthesis, azoles compromise the membrane's structural integrity and fluidity, leading to fungal growth inhibition.

  • Polyenes (e.g., Amphotericin B): As the first class of systemic antifungals, polyenes have a distinct mechanism. They bind directly to ergosterol within the fungal cell membrane, forming pores or channels.[4][9] This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death. While highly effective and possessing a broad spectrum, their utility is often hampered by significant nephrotoxicity.[9]

  • Echinocandins (e.g., Caspofungin, Micafungin): This newer class targets the fungal cell wall, a structure absent in human cells. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a key polysaccharide component of the cell wall. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis.

Adamantane-Triazoles: Enhancing a Proven Mechanism

Adamantane-triazoles operate through the same fundamental mechanism as standard triazole drugs: the inhibition of lanosterol 14α-demethylase (CYP51).[8][10][11] The innovation lies in the incorporation of the adamantane group. The rationale behind this molecular design is twofold:

  • Enhanced Binding Affinity: The bulky and highly lipophilic nature of the adamantane cage is hypothesized to promote stronger hydrophobic interactions with amino acid residues within the active site of the CYP51 enzyme.[10] This "tighter fit" can lead to more potent enzyme inhibition compared to traditional azoles.

  • Favorable Physicochemical Properties: The adamantane moiety can alter the molecule's overall solubility, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic profile and ability to penetrate fungal cells.

This strategic modification aims to overcome existing resistance mechanisms and broaden the spectrum of activity, particularly against pathogens that have developed reduced susceptibility to first-generation triazoles.

cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalyzes Intermediate_Sterols Intermediate Sterols CYP51->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further Steps Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Incorporates into Triazoles Adamantane-Triazoles & Standard Triazoles Triazoles->CYP51 INHIBITS cluster_Prep Preparation Phase cluster_Assay Assay Setup cluster_Analysis Analysis Phase A 1. Prepare Drug Stock (Adamantane-Triazole & Controls) in DMSO C 3. Serially Dilute Drugs in 96-well plate A->C B 2. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) D 4. Dilute Inoculum in RPMI Medium B->D E 5. Inoculate Plate (Add inoculum to wells) C->E D->E F 6. Incubate Plate (35°C for 24-48h) E->F G 7. Read Results (Visual or Spectrophotometric) F->G H 8. Determine MIC (Lowest concentration with ≥50% growth inhibition) G->H

Caption: Experimental workflow for MIC determination.

Conclusion and Future Outlook

The available in vitro evidence strongly supports the potential of adamantane-triazoles as a next-generation class of antifungal agents. Their enhanced potency, particularly against clinically challenging and resistant fungal pathogens, positions them as exciting candidates for further development. The strategic incorporation of the adamantane moiety appears to be a successful approach for augmenting the efficacy of the proven triazole pharmacophore.

However, the journey from a promising compound in a microtiter plate to a clinically approved therapeutic is long and arduous. The critical next steps for this drug class involve comprehensive preclinical evaluations, including:

  • In Vivo Efficacy Studies: Demonstrating effectiveness in animal models of infection is paramount.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) to determine dosing regimens.

  • Toxicity and Safety Assessment: Ensuring a favorable safety profile with minimal off-target effects.

Should adamantane-triazoles successfully navigate these challenges, they could provide a much-needed and powerful new tool in the ongoing battle against invasive fungal diseases.

References

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Comparative Analysis of Adamantane-Containing Thiazole Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments to create hybrid molecules with enhanced therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comprehensive comparative analysis of a promising class of hybrid molecules: adamantane-containing thiazole compounds. By leveraging the unique physicochemical properties of the bulky, lipophilic adamantane cage with the versatile pharmacological profile of the thiazole ring, researchers have developed a diverse array of compounds with significant antimicrobial, antiviral, and anticancer activities.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into the experimental data that underpins their therapeutic promise, providing a critical comparison of their performance and a transparent view of the methodologies used to generate this data.

The Rationale for Hybridization: Adamantane and Thiazole

The adamantane moiety, a rigid, three-dimensional tricyclic hydrocarbon, is a well-established "lipophilic bullet" in drug design.[1] Its incorporation into a molecule can significantly enhance lipophilicity, thereby improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2][3] The unique cage-like structure of adamantane also allows for precise spatial positioning of substituents, facilitating effective interaction with biological targets.[4] Several successful drugs, including the antiviral amantadine and the antidiabetic saxagliptin, feature the adamantane scaffold, underscoring its therapeutic value.[5]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative effects.[2][6] This versatility stems from the ability of the thiazole ring to engage in various non-covalent interactions with biological macromolecules.

The hybridization of adamantane and thiazole moieties, therefore, represents a logical and promising strategy to develop novel therapeutic agents with potentially synergistic or enhanced biological activities.

Comparative Analysis of Biological Activities

Adamantane-containing thiazole compounds have been investigated for a range of therapeutic applications. This section provides a comparative analysis of their performance in key areas, supported by experimental data from published studies.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antibacterial and antifungal properties of adamantane-thiazole hybrids. A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines demonstrated significant broad-spectrum antibacterial activity.[7] For instance, compounds 5c , 5g , 5l , 5m , and 5q from this series were particularly effective against both Gram-positive and Gram-negative bacteria.[7] Another study on 2-(adamantan-2-ylidene)-N-substituted hydrazine-1-carbothioamide and (E)-2-[(adamantan-2-ylidene)hydrazono]-3,4-diaryl-2,3-dihydrothiazole derivatives also reported notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative Escherichia coli.[8]

Interestingly, some compounds also exhibit significant antifungal activity. A rimantadine analogue incorporating a thiazole ring, Gly-Thz-rimantadine, not only showed good antiviral activity but also demonstrated very good antifungal activity.[9] Similarly, compounds 5b , 5l , and 5q from the diarylthiazol-imine series displayed potent activity against Candida albicans.[7]

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliC. albicansReference
5c Potent-Potent-[7]
5g Potent-Potent-[7]
5l Potent-PotentPotent[7]
5m Potent-Potent-[7]
5q Potent-PotentPotent[7]
Gly-Thz-rimantadine ---Very Good[9]

Note: "Potent" and "Very Good" are as described in the source literature; specific MIC values were not consistently provided in the initial search results.

Antiviral Activity

The adamantane scaffold has its roots in antiviral drug discovery, with amantadine and rimantadine being early examples of influenza A inhibitors.[1][5] It is therefore not surprising that adamantane-thiazole hybrids have been explored for their antiviral potential.

A notable example is the rimantadine analogue, Gly-Thz-rimantadine, which exhibited significant activity against the influenza A/Hongkong/68 (H1N1) virus with an IC50 of 0.11 μg/mL and a CC50 of 50 μg/mL.[2][9] This highlights the potential of combining the adamantane core, known for its anti-influenza activity, with the thiazole moiety to generate novel antiviral leads.

Table 2: Comparative Antiviral Activity

CompoundVirus StrainIC50 (µg/mL)CC50 (µg/mL)Reference
Gly-Thz-rimantadine Influenza A/Hongkong/68 (H1N1)0.1150[2][9]
Anticancer Activity

The antiproliferative properties of adamantane-thiazole compounds against various human tumor cell lines have also been a focus of investigation. A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were evaluated for their ability to inhibit the growth of five human tumor cell lines.[7] Compounds 5e and 5k from this series emerged as the most potent, demonstrating significant inhibitory activity against all tested cell lines.[7]

Similarly, another study investigating 2-(adamantan-2-ylidene)-N-substituted hydrazine-1-carbothioamide and their corresponding cyclized dihydrothiazole derivatives found that compounds 5a , 5b , 5c , 7f , and 7l displayed marked antiproliferative activity, particularly against HepG-2 (liver) and MCF-7 (breast) cancer cell lines, with IC50 values below 25 µM.[8][10]

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHepG-2 (Liver)MCF-7 (Breast)Reference
5e PotentPotent[7]
5k PotentPotent[7]
5a < 25< 25[8][10]
5b < 25< 25[8][10]
5c < 25< 25[8][10]
7f < 25< 25[8][10]
7l < 25< 25[8][10]

Note: "Potent" is as described in the source literature; specific IC50 values were not consistently provided in the initial search results.

Structure-Activity Relationship (SAR) Insights

The biological activity of adamantane-containing thiazole compounds is intricately linked to their structural features. Molecular docking studies have provided valuable insights into their mechanism of action.

For the anticancer compounds 5e and 5k , molecular docking analysis suggests that they can occupy the positions of the NAD cofactor and the histone deacetylase inhibitor EX527 at the active site of the SIRT1 enzyme, a key regulator of cellular processes.[7]

In the case of the antibacterial adamantane-thiazole derivatives 7f and 7i , docking studies indicated a good affinity towards dehydrosqualene synthase (SaCrtM) from Staphylococcus aureus.[8][10] For the antiproliferative compounds 5a , 5b , and 7f , a marked affinity for the urokinase-type plasminogen activator receptor (uPAR) was observed.[8][10]

These findings underscore the importance of the specific substitution patterns on both the adamantane and thiazole moieties in determining the biological activity and target selectivity of these hybrid molecules.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental protocols employed.

General Synthesis Workflow

The synthesis of adamantane-containing thiazole compounds typically follows a multi-step process. A generalized workflow is depicted in the diagram below. This usually involves the initial preparation of an adamantane-containing thiourea or thiosemicarbazone intermediate, followed by a cyclization reaction with an appropriate α-haloketone to form the thiazole ring.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Biological Evaluation Adamantylamine Adamantylamine/ Adamantane Hydrazide Thiourea Adamantane-Thiourea/ Thiosemicarbazone Adamantylamine->Thiourea Reaction with Isothiocyanate Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Thiourea Haloketone α-Haloketone Thiazole Adamantane-Thiazole Compound Haloketone->Thiazole Thiourea->Thiazole Hantzsch Thiazole Synthesis Antimicrobial Antimicrobial Assay Thiazole->Antimicrobial Antiviral Antiviral Assay Thiazole->Antiviral Anticancer Anticancer Assay Thiazole->Anticancer

Caption: Generalized workflow for the synthesis and biological evaluation of adamantane-thiazole compounds.

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar disc-diffusion method and the micro-dilution susceptibility method to determine the Minimal Inhibitory Concentration (MIC) and Minimal Biocidal Concentration (MBC).[11]

Step-by-Step Protocol for MIC Determination (Micro-dilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^6 CFU/mL).[11]

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.[11]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Antiviral Activity Assays

The antiviral activity is often assessed using cell-based assays. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are determined to evaluate the efficacy and safety of the compounds.

Step-by-Step Protocol for Antiviral Assay:

  • Seed host cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the compound dilutions for a specific period.

  • Infect the cells with a known titer of the virus.

  • After an incubation period, assess the viral-induced cytopathic effect (CPE) or quantify viral replication using methods like plaque assays or qPCR.

  • The IC50 is calculated as the compound concentration that reduces viral activity by 50%.

  • In parallel, the CC50 is determined by treating uninfected cells with the same compound dilutions and assessing cell viability using assays like the MTT assay.

Anticancer Activity Assays

The antiproliferative activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Step-by-Step Protocol for MTT Assay:

  • Seed cancer cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[11]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[11]

  • The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A1 Seed cells in 96-well plate A2 Treat with compound (serial dilutions) A1->A2 B1 Add MTT solution A2->B1 After incubation (e.g., 48h) B2 Incubate (formazan formation) B1->B2 B3 Solubilize formazan (e.g., with DMSO) B2->B3 C1 Measure absorbance B3->C1 C2 Calculate % viability C1->C2 C3 Determine IC50 C2->C3

Sources

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